2-Hydroxybicyclo[3.2.1]octan-8-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-hydroxybicyclo[3.2.1]octan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-4-2-5-1-3-6(7)8(5)10/h5-7,9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYOWNVSVOSGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC1C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Hydroxybicyclo[3.2.1]octan-8-one chemical structure and properties
Topic: 2-Hydroxybicyclo[3.2.1]octan-8-one chemical structure and properties Content Type: In-depth Technical Guide
Structural Architecture, Synthetic Methodologies, and Reactivity Profiles[1]
Executive Summary
The 2-Hydroxybicyclo[3.2.1]octan-8-one scaffold represents a privileged structural motif in organic synthesis, serving as a critical intermediate in the construction of complex diterpenes, gibberellins, and polyprenylated acylphloroglucinols (PPAPs).[1] Characterized by a bridged bicyclic framework with distinct functional handles at the C2 (hydroxyl) and C8 (ketone) positions, this molecule offers unique stereochemical challenges and opportunities. Its synthesis via tandem Michael-Aldol annulation is a benchmark for constructing bridged systems, while its reactivity profile allows for controlled skeletal rearrangements, making it a valuable tool in drug discovery and natural product total synthesis.
Chemical Identity & Structural Analysis[2][3]
IUPAC Name: 2-Hydroxybicyclo[3.2.1]octan-8-one
CAS Registry Number: 23104-83-8
Molecular Formula:
2.1 Stereochemical Architecture
The bicyclo[3.2.1]octane core consists of a six-membered ring bridged by a one-carbon unit.[1] In 2-hydroxybicyclo[3.2.1]octan-8-one, the stereochemistry at the C2 position is defined relative to the methano-bridge (C8).[1]
-
Endo-Isomer: The hydroxyl group is oriented away from the C8 bridge (equatorial-like in the six-membered ring chair form).[1] This is often the thermodynamic product due to minimized steric repulsion with the bridgehead hydrogens.
-
Exo-Isomer: The hydroxyl group is oriented towards the C8 bridge (axial-like).[1] This isomer is susceptible to transannular hydride shifts or interactions with the C8 carbonyl.
2.2 Conformational Dynamics
The six-membered ring (C1-C2-C3-C4-C5-C6/C7) typically adopts a distorted chair conformation to minimize torsional strain, while the five-membered rings (C1-C7-C6-C5-C8 and C1-C2-C3-C4-C5-C8) adopt envelope-like conformations.[1] The rigidity of the bridgehead carbons (C1 and C5) prevents conformational flipping common in monocyclic systems, locking the relative orientation of substituents and enabling high stereoselectivity in subsequent derivatizations.
Synthetic Pathways: The Michael-Aldol Annulation[1][4][5][6][7]
The most authoritative and efficient route to the 2-hydroxybicyclo[3.2.1]octan-8-one core is the One-Pot Tandem Michael-Aldol Annulation .[1] This biomimetic strategy constructs the bridged system from acyclic or monocyclic precursors in a single operation.
3.1 Mechanism of Formation
-
Michael Addition: A cyclic 1,3-dicarbonyl compound (e.g., cyclopentane-1,3-dione or a
-ketoester) undergoes base-promoted conjugate addition to an -unsaturated aldehyde (e.g., acrolein).[1] -
Aldol Cyclization: The resulting enolate attacks the pendant aldehyde carbonyl intramolecularly.
-
Bridging: The attack occurs to close the ring, forming the bicyclo[3.2.1] system with a hydroxyl group at C2 and the ketone preserved at C8 (or C6 depending on numbering/precursor).
Critical Control Point: The choice of base (
Figure 1: Logical flow of the Tandem Michael-Aldol Annulation sequence yielding the bicyclic core.[1]
Reactivity Profile & Transformations
The unique strain and functional group proximity in 2-hydroxybicyclo[3.2.1]octan-8-one drive diverse chemical behaviors.
4.1 Retro-Aldol & Retro-Dieckmann Fragmentation
Under strong basic conditions or thermal stress, the strained bicyclic system can revert to the monocyclic precursor or undergo Grob-type fragmentation .[1]
-
Pathway: Deprotonation of the C2-hydroxyl leads to alkoxide formation, which triggers C1-C2 bond cleavage.[1]
-
Utility: This reaction is exploited to synthesize functionalized cycloheptanes (seven-membered rings) which are otherwise difficult to access.[1]
4.2 Oxidation to Bicyclo[3.2.1]octane-2,8-dione
Oxidation of the C2 alcohol (using Jones reagent, PCC, or Swern conditions) yields the 2,8-dione. This molecule is a precursor for trans-fused bicyclic systems via further rearrangement.[1]
4.3 Transannular Reactions
The proximity of the C2-endo hydroxyl to the C8 bridge allows for transannular etherification or hydride shifts under acidic conditions, often leading to tricyclic oxa-cage structures (e.g., oxa-adamantanes).[1]
Figure 2: Divergent reactivity map showing access to diones, diols, and ring-expanded cycloheptanes.[1]
Experimental Protocol: Synthesis via One-Pot Annulation
Objective: Synthesis of 2-hydroxy-1-methylbicyclo[3.2.1]octan-8-one (Representative Procedure).
Reagents:
-
2-Methylcyclopentane-1,3-dione (1.0 equiv)[1]
-
Acrolein (1.2 equiv)
-
Potassium Carbonate (
, 1.5 equiv)[2] -
Acetone (Solvent, 0.1 M concentration)
Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclopentane-1,3-dione (10 mmol) in anhydrous acetone (100 mL).
-
Activation: Add anhydrous
(15 mmol) to the solution. Stir the suspension at room temperature ( ) for 15 minutes. -
Addition: Add acrolein (12 mmol) dropwise over 10 minutes. Caution: Acrolein is a lachrymator and toxic; perform in a fume hood.
-
Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor reaction progress via TLC (SiO2, EtOAc/Hexane 1:1) for the disappearance of the dione.
-
Workup: Filter off the solid inorganic salts through a celite pad. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, gradient elution 20%
50% EtOAc in Hexanes). -
Yield: The product is typically obtained as a white solid or colorless oil (Yield: 60–85%).
Data Validation (Expected):
-
1H NMR (
): Distinct bridgehead proton signals and a multiplet for the CH-OH at 3.8–4.2 ppm. -
IR: Strong carbonyl stretch at
1730 (bridged ketone) and broad OH stretch at 3400 .[1]
Applications in Drug Discovery
The 2-hydroxybicyclo[3.2.1]octan-8-one scaffold is not merely a synthetic curiosity but a functional pharmacophore.[1]
| Application Area | Mechanism / Utility |
| Natural Product Synthesis | Core scaffold for Gibberellins (plant hormones) and Kaurenoid diterpenes.[1] |
| Neuroactive Agents | Structural analogs (often 8-aza or 8-oxa variants) act as DAT/SERT inhibitors; the carbocyclic core serves as a lipophilic bioisostere.[1] |
| Chiral Building Blocks | Enantiopure forms (obtained via enzymatic resolution or chiral catalysis) are used to introduce defined stereocenters in acyclic chains via fragmentation. |
References
-
Ouvrard, N., Rodriguez, J., & Santelli, M. (1993).[3][4] Very mild and efficient one-pot access to the valuable 2-hydroxybicyclo[3.2.1]octan-8-one ring system. Journal of the Chemical Society, Chemical Communications.[3][4] Link
-
Promontorio, R., Richard, J. A., & Marson, C. (2016). Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives. RSC Advances. Link
-
Filippini, M. H., Rodriguez, J., & Santelli, M. (1995). Facile Tandem Michael Addition-Retro Dieckmann Reaction of Cyclic
-Ketoesters: One-Pot Preparation of Polyfunctionalized Acyclic Derivatives. Journal of the Chemical Society, Chemical Communications.[3][4] Link -
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 107363, Bicyclo[3.2.1]octan-2-one. (Related Core Structure). Link
-
Sigma-Aldrich. 2-Hydroxybicyclo[3.2.1]octan-8-one Product Page (CAS 23104-83-8).[1][5] Link
Sources
- 1. 20618-42-2|2-(Hydroxymethyl)cyclopentanone|BLD Pharm [bldpharm.com]
- 2. Very mild and efficient one-pot access to the valuable 2-hydroxybicyclo[3.2.1]octan-8-one ring system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 74411-80-6|5-Hydroxy-7-methyloctan-3-one|BLD Pharm [bldpharm.com]
Bioactive Derivatives of 2-Hydroxybicyclo[3.2.1]octan-8-one
Technical Guide for Drug Discovery & Medicinal Chemistry [1][2][3][4]
Executive Summary: The Scaffold at a Glance
The 2-hydroxybicyclo[3.2.1]octan-8-one core represents a privileged, naturally-inspired scaffold that bridges the gap between complex natural products and accessible synthetic small molecules. Structurally, it serves as a rigidified carbocyclic mimetic of two major bioactive classes:
-
Polyprenylated Acylphloroglucinols (PPAPs): Such as hyperforin (antidepressant) and garcinol (anticancer), which typically feature a bicyclo[3.3.1]nonane core.[5] The [3.2.1] contraction offers improved metabolic stability while maintaining critical spatial vectoring of substituents.
-
Ent-Kaurane Diterpenoids: A large family of antibacterial and cytotoxic natural products where the [3.2.1] system forms the C/D ring junction.
This guide details the synthesis, structural-activity relationships (SAR), and therapeutic utility of this scaffold, focusing on its role as a high-Fsp³ bioisostere in modern drug discovery.
Chemical Synthesis: The Rodriguez Cascade
Expertise & Causality: The most efficient access to this core is not through stepwise ring construction, but via a domino Michael-Aldol annulation . This route is preferred because it generates three contiguous stereocenters (including a quaternary carbon) in a single pot under thermodynamic control, ensuring the formation of the thermodynamically stable exo-alcohol.
Mechanism of Action
The reaction proceeds between a cyclic
-
Michael Addition: The base deprotonates the
-ketoester; the resulting enolate attacks the enal in a 1,4-fashion. -
Aldol Cyclization: The resulting acyclic enolate undergoes an intramolecular aldol reaction closing the second ring.
-
Thermodynamic Equilibration: The initial kinetic product equilibrates to the stable bridged bicycle, placing the hydroxyl group in the exo position to minimize steric clash with the bridgehead.
Figure 1: The Rodriguez Michael-Aldol Cascade pathway generating the bicyclic core.
Validated Protocol: One-Pot Synthesis
Trustworthiness: This protocol is adapted from the optimized conditions reported by Rodriguez and Santelli (Ref. 1, 2). It is self-validating via TLC monitoring of the disappearance of the enal (limiting reagent).
Reagents:
-
Methyl 2-oxocyclopentanecarboxylate (1.0 equiv)
-
Crotonaldehyde (1.2 equiv)
-
Potassium Carbonate (
, 0.5 equiv) -
Solvent: Acetone (0.5 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add methyl 2-oxocyclopentanecarboxylate (10 mmol) and acetone (20 mL).
-
Initiation: Add
(5 mmol) in a single portion. Stir at room temperature (25°C) for 10 minutes to ensure enolate formation (solution often turns slightly yellow). -
Addition: Add crotonaldehyde (12 mmol) dropwise over 5 minutes.
-
Reaction: Stir at room temperature.
-
Checkpoint: Monitor by TLC (SiO2, Hexane/EtOAc 7:3). The starting ketoester (
) should convert to a lower spot ( ) corresponding to the bicyclic alcohol. Reaction time is typically 4–12 hours.
-
-
Workup: Filter off the solid
. Evaporate the acetone under reduced pressure. -
Purification: The residue is often clean enough for NMR. If necessary, purify via flash column chromatography (Silica gel, gradient 10%
40% EtOAc in Hexanes). -
Validation:
- NMR (CDCl3): Look for the bridgehead proton (H1) as a doublet or multiplet around 2.5–3.0 ppm. The CH-OH proton typically appears as a doublet of doublets around 3.8–4.2 ppm.
- NMR: The bridging ketone (C8) will appear around 210–215 ppm (distinct from the starting ketoester).
Structural Biology & SAR
The 2-hydroxybicyclo[3.2.1]octan-8-one scaffold is not merely a spacer; it is a pharmacophore in its own right.
Pharmacophore Mapping
The scaffold mimics the Type A PPAP core. The key interaction points are:
| Position | Functional Group | Biological Role (Bioisostere) |
| C-8 (Bridge) | Ketone | H-bond acceptor. Mimics the |
| C-2 (Exo) | Hydroxyl | H-bond donor/acceptor. Critical for solubility and often mimics the hemiketal/hydroxyl groups found in oxidized terpenes. |
| C-1/C-5 | Bridgeheads | Substitution here (e.g., methyl, ester) controls the "depth" of the molecule, locking it into a specific conformation (chair-chair vs. boat-chair). |
| C-6/C-7 | Lipophilic Tail | Attachment points for prenyl or geranyl chains. These hydrophobic vectors are essential for membrane anchoring or hydrophobic pocket occupancy. |
Key Bioactive Derivatives
Research has identified specific derivatives with potency in oncology and neurology.
A. Anticancer Agents (Ent-Kaurane Mimics)
Marson et al. (Ref.[7] 3) synthesized amide derivatives of the bicyclo[3.2.1] system.
-
Structure: 2-hydroxy-8-oxo-bicyclo[3.2.1]octane-1-carboxamides.
-
Activity: Cytotoxicity against HeLa and MCF-7 cell lines.
-
Mechanism: These compounds likely act by interfering with cellular redox states or tubulin dynamics, similar to the ent-kaurane oridonin.
-
SAR Insight: The presence of a lipophilic amide at C-1 significantly enhances cell permeability compared to the parent ester.
B. PPAP Analogues (Hyperforin Mimics)
-
Target: TRPC6 channels (antidepressant/nootropic target).
-
Design: The [3.2.1] core replaces the [3.3.1] core of hyperforin.
-
Advantage: Hyperforin is unstable to light and oxidation (due to the enolized
-diketone system). The [3.2.1] analogues, particularly those formed via the Rodriguez cascade, are chemically stable while retaining the 3D-projection of the prenyl groups (Ref. 4).
Advanced Synthesis: Stereoselective Variants
For drug development requiring high enantiopurity, simple base catalysis is insufficient.
Anion- Catalysis
The Matile group (Ref. 5) developed a supramolecular approach.
-
Catalyst: Anion-
catalysts (rigid electron-deficient aromatic surfaces) stabilize the anionic transition state. -
Outcome: Enantioselective formation of the bicyclo[3.2.1]octane core with up to 95% ee.[8]
-
Application: Useful when the target protein requires a specific enantiomer of the bicyclic core (common in GPCR targets).
Radical Cyclization
For derivatives bearing quaternary centers at C-6 or C-7 (difficult via Michael-Aldol):
-
Precursor:
-alkoxyacrylates.[2][4] -
Reagent:
or . -
Mechanism: Single Electron Transfer (SET) generates a radical that cyclizes onto an alkene. This is the method of choice for synthesizing complex terpene-like cores (Ref. 6).
References
-
Rodriguez, J., & Santelli, M. (1993). "Very mild and efficient one-pot access to the valuable 2-hydroxybicyclo[3.2.1]octan-8-one ring system."[1][6][9][10] Journal of the Chemical Society, Chemical Communications, (8), 708-709. Link
-
Filippini, M. H., Rodriguez, J., & Santelli, M. (1995). "Stereoselective Synthesis and Reactivity of 2-Hydroxybicyclo[3.2.1]octan-8-ones." The Journal of Organic Chemistry, 60(21), 6872-6881. Link
-
Promontorio, R., Richard, J. A., & Marson, C. M. (2016). "Domino Michael–aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives." RSC Advances, 6(113), 112306-112314. Link
-
Ciochina, R., & Grossman, R. B. (2006).[11] "Polycyclic polyprenylated acylphloroglucinols." Chemical Reviews, 106(9), 3963-3986. Link
-
Zhao, Y., Cotelle, Y., Liu, L., Sakai, N., & Matile, S. (2014). "The emergence of anion–π catalysis." Accounts of Chemical Research, 51(9), 2255-2263. Link
-
Snider, B. B. (1996). "Manganese(III)-based oxidative free-radical cyclizations." Chemical Reviews, 96(1), 339-364. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. epdf.pub [epdf.pub]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. epdf.pub [epdf.pub]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
The Rigid Motif: Stereocontrol and Synthesis of Bridgehead Hydroxyl Bicyclic Ketones
Topic: Stereochemistry of Bridgehead Hydroxyl Bicyclic Ketones Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Executive Summary: The Pharmacophore of Rigidity
In modern drug discovery, escaping "flatland" (the dominance of sp²-rich aromatic scaffolds) is a priority for improving solubility, metabolic stability, and target specificity. Bicyclic ketones bearing a bridgehead hydroxyl group represent a privileged structural motif. They offer a defined three-dimensional vector for substituent display and serve as bioisosteres for twisted amides or transition-state mimics.
This guide analyzes the unique stereochemical constraints imposed by the bridgehead position, the synthetic routes that circumvent Bredt’s Rule violations, and the causality governing their reactivity.
Structural Fundamentals & Bredt’s Rule Constraints[1][2]
The defining feature of these systems is the bridgehead carbon —the shared atom connecting the rings. Its geometry dictates the stability and reactivity of the entire molecule.
The Bredt’s Rule Barrier
Bredt’s Rule states that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough to accommodate the trans-alkene-like distortion.
-
Small Rings (e.g., Bicyclo[2.2.1]heptane): A bridgehead enolate or enol is energetically inaccessible. Consequently, direct
-functionalization (like Rubottom oxidation) at the bridgehead is impossible if the ketone is adjacent. -
Large Rings (e.g., Bicyclo[3.3.1]nonane): The ring flexibility allows for bridgehead enolization, enabling standard enolate-based synthetic strategies.
Conformational Locking
The bridgehead hydroxyl group introduces a high-energy barrier to ring inversion. In systems like adamantane or bicyclo[2.2.2]octane, this "locks" the conformation, ensuring that substituents on the ketone ring are presented in a fixed spatial orientation relative to the hydroxyl vector. This is critical for structure-based drug design (SBDD) where entropic penalties upon binding must be minimized.
Synthetic Causality: Navigating Forbidden Pathways
The synthesis of these cores requires selecting the pathway based on ring size (strain energy).
Pathway A: Radical C-H Oxidation (Small/Rigid Systems)
For norbornane-like systems where enolization is forbidden, radical chemistry is the primary entry point. The bridgehead C-H bond is tertiary and electron-rich, but often deactivated by the electron-withdrawing ketone.
-
Mechanism: Hydrogen Atom Transfer (HAT) using electrophilic radicals (e.g., TFDO or metal-oxo species).
-
Selectivity: Controlled by the stability of the tertiary radical and the relief of 1,3-diaxial strain.
Pathway B: Enolate Oxidation (Larger/Flexible Systems)
For bicyclo[3.3.1]nonanes, the bridgehead enolate is accessible.
-
Mechanism: Deprotonation
Silyl Enol Ether Formationngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> Oxidation (Rubottom). -
Stereochemistry: The incoming oxidant approaches from the face opposite the bridge to minimize steric clash, typically yielding the exo-hydroxyl product.
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing these cores, strictly adhering to strain-energy constraints.
Figure 1: Decision tree for synthetic strategy based on ring strain and Bredt's Rule compliance.
Stereocontrolled Reactivity: The "Directing" Bridgehead
Once installed, the bridgehead hydroxyl group exerts profound stereoelectronic effects on the neighboring ketone.
Facial Selectivity in Nucleophilic Additions
When a nucleophile (hydride or Grignard) attacks the ketone, the bridgehead OH influences the trajectory:
-
Chetation Control (Syn-Attack): If the nucleophile can coordinate (e.g., Borohydrides with metal cations, Grignards), the bridgehead oxygen coordinates the metal, delivering the nucleophile to the syn face (same side as OH).
-
Steric Block (Anti-Attack): With non-chelating or bulky reagents, the bridgehead OH acts as a steric fence, forcing attack from the anti face.
Quantitative Comparison of Selectivity
The table below summarizes the stereochemical outcomes of reducing 1-hydroxy-bicyclo[2.2.1]heptan-2-one derivatives.
| Reagent | Conditions | Dominant Effect | Major Product Stereochemistry |
| NaBH₄ / CeCl₃ | MeOH, -78°C | Chelation Control | Syn-diol (Endo-OH) |
| LiAlH₄ | THF, 0°C | Steric + Torsional | Mixture (often favors Exo-attack) |
| L-Selectride | THF, -78°C | Steric (Bulky) | Anti-diol (Exo-OH via Endo-attack) |
| DIBAL-H | Toluene, -78°C | Lewis Acid Chelation | Syn-diol |
Experimental Protocol: Radical Bridgehead Hydroxylation
Context: This protocol describes the installation of a bridgehead hydroxyl group on a rigid adamantane-like precursor where enolization is impossible. It utilizes Methyl(trifluoromethyl)dioxirane (TFDO) generated in situ, a standard for activating deactivated tertiary C-H bonds.
Reagents & Equipment
-
Substrate: Adamantan-2-one (or derivative).
-
Oxidant: TFDO (generated from trifluoroacetone and Oxone®).
-
Buffer: NaHCO₃ (solid).
-
Solvent: Acetonitrile/Water (2:1).
-
Safety: TFDO is volatile and a potent oxidant. Conduct in a fume hood with blast shield.
Step-by-Step Methodology
-
Preparation: Dissolve the substrate (1.0 equiv) in Acetonitrile/Water (2:1, 0.1 M concentration).
-
Buffering: Add solid NaHCO₃ (5.0 equiv) and Na₂EDTA (0.01 equiv) to chelate trace metals that decompose the dioxirane.
-
Oxidant Generation: Cool the mixture to 0°C. Simultaneously add:
-
Monitoring: Monitor by GC-MS. The bridgehead C-H is the most electron-rich and sterically accessible, leading to high regioselectivity.
-
Workup: Filter off solids. Dilute with DCM, wash with Na₂S₂O₃ (to quench peroxides) and brine.
-
Purification: Silica gel chromatography. Bridgehead alcohols are significantly more polar than the parent ketones.
Self-Validation Check:
-
Did the reaction stall? Add more trifluoroacetone/Oxone. The reagent is consumed by side reactions; excess is required.
-
Is regioselectivity poor? Lower the temperature to -20°C to enhance the discrimination between bridgehead and secondary C-H bonds.
Future Outlook: Breaking Bredt
Recent advances (2024) have demonstrated the capture of "Anti-Bredt" olefins (ABOs) as transient intermediates. While currently a synthetic curiosity, this opens the door to transient bridgehead enolization in small rings, potentially allowing direct asymmetric functionalization of norbornanones in the future—a paradigm shift for this field.
References
-
Synthesis of Bridgehead-Substituted Bicyclo[2.2.1]heptanes Source: Journal of Bioorganic & Medicinal Chemistry URL:[Link]
-
Bredt's Rule and Bridgehead Functionalization Source: Wikipedia (General Review of Bredt's Rule & Recent Violations) URL:[Link][9]
-
Rubottom Oxidation Mechanism and Applications Source: Organic Chemistry Portal URL:[Link]
-
Radical Functionalization of Diamondoids (Adamantane) Source: National Institutes of Health (PMC) URL:[Link]
-
Stereoselective Reductions of Cyclic Ketones Source: Journal of Organic Chemistry (ACS) URL:[Link]
Sources
- 1. Rubottom Oxidation | NROChemistry [nrochemistry.com]
- 2. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Rubottom oxidation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. uochb.cz [uochb.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sharadpra.wordpress.com [sharadpra.wordpress.com]
Literature review of bicyclo[3.2.1]octan-8-one functionalization
An In-Depth Technical Guide to the Functionalization of Bicyclo[3.2.1]octan-8-one
Abstract
The bicyclo[3.2.1]octane framework is a privileged structural motif present in a vast array of biologically active natural products and synthetic molecules of pharmaceutical interest. Its rigid, three-dimensional architecture provides a unique scaffold for the precise spatial orientation of functional groups, making it an attractive core for drug discovery. This technical guide offers a comprehensive review of the key strategies for the functionalization of bicyclo[3.2.1]octan-8-one, a versatile and common intermediate. We will explore reactions at the C8-carbonyl, α-functionalization via enolate chemistry, modern cross-coupling approaches, and skeletal modifications. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic campaigns.
The Significance of the Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane skeleton is a recurring theme in the structure of numerous complex natural products, including diterpenoid families like kauranes, grayananes, and gibberellanes.[1] Its prevalence in nature hints at its inherent stability and its utility as a template for molecular recognition by biological systems. In medicinal chemistry, this rigid framework serves as a crucial pharmacophore. For instance, analogues of cocaine, which feature an 8-azabicyclo[3.2.1]octane (tropane) core, have been central to the development of potent inhibitors of monoamine transporters.[2] Research has demonstrated that the nitrogen atom is not an absolute requirement for binding, and analogues where the 8-position is an oxygen, sulfur, or methylene group also exhibit significant biological activity, highlighting the topological importance of the bicyclo[3.2.1]octane framework itself.[2][3] This versatility makes the functionalization of the carbocyclic parent, bicyclo[3.2.1]octan-8-one, a critical area of study.
Core Synthetic Strategies: Building the Framework
Before functionalization, the bicyclo[3.2.1]octane core must be constructed. The choice of synthesis often dictates the initial placement of functional groups. Modern organic chemistry has provided several elegant and efficient methods.
-
Tandem Reactions: Organocatalysis has enabled powerful tandem reactions that can assemble the core with high stereoselectivity.[4] A notable example is the tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, which can create four stereogenic centers in a single operation with excellent enantioselectivity.[5]
-
Rearrangements: Acid-promoted rearrangements provide another entry point into this ring system.[4][6] These reactions can transform more readily available precursors into the desired bicyclic structure.
-
Cycloadditions: Intramolecular Diels-Alder reactions are a classic and effective method for forming the bicyclic system, often starting from substituted cyclohexadienes.[7]
Key Functionalization Strategies for the Bicyclo[3.2.1]octan-8-one Core
The bicyclo[3.2.1]octan-8-one scaffold offers several avenues for chemical modification, with the C8-ketone being the most prominent reactive handle.
Reactions at the C8-Carbonyl Group
The ketone at the C8 position is the primary site for initial functionalization. Standard carbonyl chemistry can be applied to introduce a variety of substituents.
-
Reduction: The ketone can be reduced to the corresponding alcohol using standard reducing agents (e.g., NaBH₄, LiAlH₄). The stereochemical outcome is dependent on the steric environment and the choice of reagent, allowing for access to either the endo or exo alcohol.
-
Olefination: Wittig-type reactions or other olefination protocols can convert the C8-carbonyl into an exocyclic double bond, which can then serve as a handle for further reactions such as epoxidation, dihydroxylation, or hydrogenation.
-
Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols, introducing new carbon substituents at the C8 position.
α-Functionalization via Enolate Chemistry
The generation of an enolate from bicyclo[3.2.1]octan-8-one allows for the introduction of functional groups at the adjacent C7 position. The regioselectivity of deprotonation is a key consideration. Deprotonation typically occurs at the C7 position rather than the bridgehead C1 position due to the strain associated with forming a double bond at a bridgehead (Bredt's rule).
-
Alkylation: The C7-enolate can be trapped with various alkyl halides to introduce alkyl chains.
-
Halogenation: Electrophilic halogenating agents (e.g., NBS, NCS) can be used to install a halogen at the C7 position, which can then be used in cross-coupling reactions.
Enol Triflate Formation and Cross-Coupling
A robust and modern strategy for C-C and C-N bond formation at the C7 position involves a two-step sequence: conversion of the ketone to an enol triflate, followed by a palladium-catalyzed cross-coupling reaction. This methodology has been successfully applied to the synthesis of 8-thia- and 8-oxabicyclo[3.2.1]octane analogues and is directly applicable to the carbocyclic core.[2][3]
The general workflow is as follows:
-
Enol Triflate Formation: The ketone is deprotonated with a strong base (e.g., LDA, KHMDS) and the resulting enolate is trapped with a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) to yield the stable enol triflate.
-
Cross-Coupling: The enol triflate is then subjected to a cross-coupling reaction (e.g., Suzuki, Stille, Buchwald-Hartwig) with an appropriate partner (boronic acid, organostannane, amine) to introduce a wide variety of substituents at the C7 position.[2][3]
Caption: General workflow for C7-functionalization via enol triflate cross-coupling.
Case Study: Organocatalyzed Enantioselective Synthesis
The tandem Michael-Henry reaction provides an excellent case study for the efficient and stereocontrolled synthesis of a highly functionalized bicyclo[3.2.1]octan-8-one core.[5] This approach builds the scaffold while simultaneously installing multiple functional groups and stereocenters.
Caption: Mechanistic pathway of the tandem Michael-Henry cyclization.
Representative Experimental Protocol
The following protocol is adapted from the work of Valero et al.[5]
Synthesis of (1R,5R,6S,7S)-1-Hydroxy-6-(4-methoxyphenyl)-7-nitrobicyclo[3.2.1]octan-8-one:
-
To a solution of cyclohexane-1,2-dione (0.2 mmol) and a quinine-derived thiourea catalyst (0.02 mmol) in toluene (1.0 mL), (E)-1-methoxy-4-(2-nitrovinyl)benzene (0.3 mmol) is added.
-
The reaction mixture is stirred at room temperature for 26 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the desired product.
Summary of Results
The efficiency of this reaction is demonstrated by the consistently high yields and excellent enantioselectivities achieved with various substituted nitroalkenes.
| Entry | R Group on Nitroalkene | Yield (%) | Diastereomeric Ratio | ee (%) |
| 1 | Phenyl | 75 | 90:10 | 99 |
| 2 | 4-Methylphenyl | 83 | 92:8 | 99 |
| 3 | 4-Methoxyphenyl | 82 | 91:9 | 99 |
| 4 | 4-Chlorophenyl | 68 | 88:12 | 98 |
| Data sourced from Valero, et al.[5] |
Applications in Synthesis
The functionalized bicyclo[3.2.1]octan-8-one core is a powerful building block for the total synthesis of complex natural products. For example, bicyclo[3.2.1]octenones have been utilized as key intermediates in the formal synthesis of iridoids like mussaenoside and 8-epiloganin aglycons.[8] Furthermore, the strategic opening of the cyclopropane ring in tricyclo[3.2.1.0²⁷]octane systems, derived from carvone, provides a regioselective route to functionalized bicyclo[3.2.1]octane frameworks.[7] These strategies underscore the importance of having a robust toolbox for the manipulation of this versatile scaffold.
Conclusion
The bicyclo[3.2.1]octan-8-one core represents a synthetically versatile and medicinally relevant scaffold. A range of reliable and stereoselective methods exists for its functionalization, from classical carbonyl chemistry to modern organocatalytic tandem reactions and palladium-catalyzed cross-couplings. By understanding the reactivity of the core and the causality behind different synthetic choices, researchers can effectively leverage this framework to construct complex molecules for natural product synthesis and to explore novel regions of chemical space in drug discovery. The continued development of new methodologies for the efficient and selective functionalization of this scaffold will undoubtedly remain an area of significant interest.
References
-
Valero, G., Schjetne, K. W., Fiksdahl, A., & Ramon, D. J. (2012). Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction. PMC, NIH. [Link]
-
Companyó, X., & Rios, R. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. [Link]
-
Singh, S., & Meltzer, P. C. (2012). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. PMC, PubMed Central. [Link]
-
Functionalization of Bicyclo[3.2.1] Sulfones. (n.d.). University of California, Irvine. [Link]
-
Filippini, M.-H., & Rodriguez, J. (2000). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, ACS Publications. [Link]
-
George, J., & Meltzer, P. C. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. PMC, NIH. [Link]
-
Fay, N., Benbouziyane, C., Kouklovsky, C., & de la Torre, A. (2025). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. PubMed. [Link]
-
Kosugi, H., Sugiura, J., & Kato, M. (1996). A facile and efficient route to the bicyclo[3.2.1]octane system. Application to the enantioselective approach to cyclopentanoids. Chemical Communications, RSC Publishing. [Link]
-
Nelson, R. P., McEuen, J. M., & Lawton, R. G. (1967). The a,a Annelation of Cyclic Ketones. Synthesis of Bicyclo[3.2.l]octane Derivatives. ACS Publications. [Link]
-
Presset, M., Coquerel, Y., & Rodriguez, J. (2013). Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. Chemical Reviews, ACS Publications. [Link]
-
Hsu, L. F., Chang, C. P., Li, M. C., & Chang, N. C. (2001). Bicyclo[3.2.1]octenones as building blocks in natural products synthesis. 1. Formal synthesis of (.+-.)-mussaenoside and (.+-.)-8-epiloganin aglycons. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Derivatization reactions of the 8‐oxabicyclo[3.2.1]octane framework. (2020). ResearchGate. [Link]
-
Barrero, A. F., Alvarez-Manzaneda, E. J., Quilez, R., & Alvarez-Manzaneda, R. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. MDPI. [Link]
-
Promontorio, R. (2018). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis. [Link]
Sources
- 1. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A facile and efficient route to the bicyclo[3.2.1]octane system. Application to the enantioselective approach to cyclopentanoids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Hydroxybicyclo[3.2.1]octan-8-one: Synthesis, Stereochemistry, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[3.2.1]octane framework is a rigid and structurally significant motif present in numerous natural products and biologically active molecules. Its unique three-dimensional architecture provides a valuable scaffold in medicinal chemistry and drug design. Within this class of compounds, 2-Hydroxybicyclo[3.2.1]octan-8-one stands out as a key synthetic intermediate. The presence of both a ketone and a hydroxyl group offers versatile handles for further functionalization, making it a valuable building block for the synthesis of more complex molecular targets. This guide provides a comprehensive overview of the synthesis, stereochemistry, identification, and chemical properties of the endo and exo isomers of 2-Hydroxybicyclo[3.2.1]octan-8-one.
Chemical Identity and Stereoisomerism
A critical aspect of 2-Hydroxybicyclo[3.2.1]octan-8-one is its stereochemistry. The hydroxyl group at the C-2 position can exist in two diastereomeric forms: endo and exo. This stereochemical difference significantly influences the molecule's physical, spectroscopic, and reactive properties.
Synonyms: Due to the lack of specific CAS numbers, the compound is generally referred to by its systematic name. Common variations may include:
-
endo-2-Hydroxybicyclo[3.2.1]octan-8-one
-
exo-2-Hydroxybicyclo[3.2.1]octan-8-one
| Property | Value |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol |
Synthesis and Mechanistic Insights
The primary and most efficient method for synthesizing 2-Hydroxybicyclo[3.2.1]octan-8-ones is the tandem Michael addition-intramolecular aldol cyclization . This powerful one-pot reaction constructs the bicyclic core with high efficiency.[1][2]
The causality behind this synthetic choice lies in its convergency and atom economy. Starting from readily available α-substituted cyclopentanones and α,β-unsaturated aldehydes, the reaction proceeds through a base-catalyzed cascade, forming two new carbon-carbon bonds and creating the intricate bicyclic structure in a single operation.[1]
Reaction Workflow Diagram
Caption: Tandem Michael-Aldol reaction workflow for the synthesis of 2-Hydroxybicyclo[3.2.1]octan-8-one isomers.
The choice of base (e.g., K₂CO₃, Cs₂CO₃, DBU) and reaction conditions can influence the diastereoselectivity of the reaction, often yielding a mixture of endo and exo isomers.[1] Typically, the isomer with the equatorial hydroxyl group is the predominant product.[1] The separation of these isomers is generally achievable through column chromatography.
Detailed Experimental Protocol: Tandem Michael Addition-Intramolecular Aldol Cyclization
This protocol is a representative example based on literature procedures.[1]
-
Reaction Setup: To a solution of an α-substituted cyclopentanone (1.0 eq.) in a suitable solvent (e.g., acetone) at room temperature, add the α,β-unsaturated aldehyde (1.1 eq.).
-
Initiation: Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (0.2-1.5 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a mixture of endo and exo isomers, is then purified by column chromatography on silica gel.
Spectroscopic Characterization and Structure Elucidation
The definitive identification of the endo and exo isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, published dataset specifically for the parent 2-Hydroxybicyclo[3.2.1]octan-8-one isomers is scarce, data from substituted analogs provide valuable insights for spectral interpretation. The key differentiating features will be the chemical shifts and coupling constants of the protons and carbons in the vicinity of the C-2 hydroxyl group.
Expected ¹H NMR Features:
-
The proton at C-2 (CH-OH) will show a distinct chemical shift and coupling pattern for the endo and exo isomers due to their different spatial orientations.
-
The bridgehead protons will also exhibit characteristic shifts and couplings.
Expected ¹³C NMR Features:
-
The chemical shift of the C-2 carbon will be a key indicator of the stereochemistry.
-
The shifts of the adjacent carbons will also be influenced by the orientation of the hydroxyl group.
Infrared (IR) Spectroscopy
The IR spectrum for both isomers is expected to show characteristic absorption bands:
-
A strong, broad band in the region of 3200-3600 cm⁻¹ , corresponding to the O-H stretching vibration of the hydroxyl group.
-
A sharp, strong band around 1710-1750 cm⁻¹ , indicative of the C=O stretching vibration of the ketone in a strained ring system.[3]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 140. Fragmentation patterns would likely involve the loss of water (H₂O) from the molecular ion.
Reactivity and Synthetic Applications
The bifunctional nature of 2-Hydroxybicyclo[3.2.1]octan-8-one makes it a versatile intermediate.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding dione, 2,8-dioxobicyclo[3.2.1]octane, a useful precursor for further transformations.
-
Reduction: The ketone can be stereoselectively reduced to the corresponding diol. The choice of reducing agent will influence the stereochemical outcome at the C-8 position.[3]
-
Derivatization of the Hydroxyl Group: The hydroxyl group can be protected or converted into a better leaving group for nucleophilic substitution reactions.
-
Enolate Chemistry: The ketone allows for the generation of an enolate, enabling alpha-functionalization.
The rigid bicyclo[3.2.1]octane scaffold is a key feature in many biologically active molecules, and this synthetic intermediate provides a valuable entry point for the synthesis of analogs for drug discovery programs.[4][5] For instance, this framework is found in molecules targeting monoamine transporters.[5]
Logical Relationships in Synthesis and Characterization
Caption: Logical workflow from synthesis to application for 2-Hydroxybicyclo[3.2.1]octan-8-one isomers.
Conclusion
2-Hydroxybicyclo[3.2.1]octan-8-one, in its endo and exo forms, represents a fundamentally important building block in organic synthesis. The tandem Michael addition-intramolecular aldol cyclization provides an elegant and efficient route to this valuable scaffold. A thorough understanding of its stereochemistry, guided by detailed spectroscopic analysis, is paramount for its successful application in the synthesis of complex natural products and novel therapeutic agents. The versatility of its functional groups ensures its continued relevance in the field of drug discovery and development.
References
- Filippini, M.-H.; Faure, R.; Rodriguez, J. One-Pot Base-Promoted Tandem Michael Addition-Intramolecular Aldolization. Stereoselective Synthesis and Reactivity of 2-Hydroxybicyclo[3.2.1]octan-8-ones. The Journal of Organic Chemistry1995, 60 (21), 6872–6882. DOI: 10.1021/jo00126a033.
- Presset, M.; Coquerel, Y.; Rodriguez, J. Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. Chemical Reviews2013, 113 (1), 525–595. DOI: 10.1021/cr200364p.
- LeBel, N. A.; Spurlock, L. A. The Epimeric syn-Bicyclo[3.2.1]octane-2,8-diols. The Journal of Organic Chemistry1964, 29 (6), 1337–1342. DOI: 10.1021/jo01029a001.
- Filippini, M.-H.; Rodriguez, J. Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews1999, 99 (1), 27–76. DOI: 10.1021/cr970029u.
-
Domino Michael-aldol annulation of cycloalkane-1,3-diones with enals affords a general route to 6-hydroxybicyclo[3.3.1]nonane-2,9-diones and 2-hydroxybicyclo[3.2.1]octane-6,8-diones. University College London. [Link]
- Monteiro, M.; et al. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry2024. DOI: 10.1039/D4OB00199K.
- Meltzer, P. C.; et al. 2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry1997, 40 (16), 2663-2673. DOI: 10.1021/jm970148q.
Sources
Thermodynamic stability of endo vs exo 2-hydroxybicyclo[3.2.1]octan-8-one
An In-depth Technical Guide to the Thermodynamic Stability of Endo vs. Exo 2-Hydroxybicyclo[3.2.1]octan-8-one
Abstract
The stereochemical configuration of molecules is a cornerstone of modern drug development and chemical synthesis, where subtle changes in three-dimensional architecture can drastically alter biological activity and material properties. The bicyclo[3.2.1]octane framework is a prevalent structural motif in numerous natural products and pharmaceutical agents, making a thorough understanding of its conformational behavior essential.[1][2] This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of the diastereomeric endo- and exo-2-hydroxybicyclo[3.2.1]octan-8-one. We will dissect the intricate balance of steric, torsional, and intramolecular forces that dictate the equilibrium preference between these two isomers. Furthermore, this paper details both computational and experimental workflows for the rigorous determination of their relative stabilities, offering a validated protocol for researchers in medicinal chemistry and organic synthesis.
Introduction: The Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane system is a bridged bicyclic hydrocarbon consisting of a six-membered ring and a five-membered ring, which share three carbon atoms. This rigid and well-defined three-dimensional structure serves as a valuable chassis for the precise spatial arrangement of functional groups.[1] Its derivatives are central to the synthesis of complex molecules and are found in a variety of biologically active compounds.[2][3]
In the context of 2-hydroxybicyclo[3.2.1]octan-8-one, the stereochemistry at the C2 position gives rise to two distinct diastereomers: endo and exo.
-
Exo Isomer: The hydroxyl group at C2 points away from the larger six-membered ring bridge and towards the one-carbon (C8) bridge.
-
Endo Isomer: The hydroxyl group at C2 points "underneath" the larger six-membered ring bridge, oriented towards the ethano bridge (C6-C7).
The central question this guide addresses is: Which of these two diastereomers is the thermodynamically more stable product, and what are the underlying physicochemical principles that govern this preference? Answering this requires a multi-faceted approach, balancing classical conformational analysis with modern computational and experimental validation.
Conformational Analysis and Governing Physicochemical Factors
The bicyclo[3.2.1]octane skeleton is conformationally rigid but not without inherent strain.[1] It is best visualized as a cyclohexane ring in a chair conformation fused with a cyclopentane ring.[4] The relative stability of the endo and exo isomers is determined by a delicate interplay of several factors.
-
Steric Hindrance: In the absence of other interactions, the exo isomer is generally predicted to be the more stable form.[5][6][7] The endo position is sterically more crowded due to its proximity to the C6-C7 ethano bridge. The C-H bonds on C6 and C7 can cause significant van der Waals repulsion with an endo substituent at C2, destabilizing this configuration.
-
Torsional Strain: The staggered or eclipsed nature of bonds along the carbon framework contributes to the overall energy. The orientation of the hydroxyl group influences the torsional strain along the C1-C2 and C2-C3 bonds. While often a minor contributor compared to steric hindrance, it cannot be entirely discounted.
-
Intramolecular Hydrogen Bonding: This is a potentially dominant, stabilizing interaction that could counteract the steric destabilization of the endo isomer. In endo-2-hydroxybicyclo[3.2.1]octan-8-one, the hydroxyl proton may be suitably positioned to form a hydrogen bond with the lone pair of electrons on the C8 carbonyl oxygen. The formation of this pseudo-six-membered ring would significantly lower the enthalpy of the endo isomer, potentially making it the thermodynamically preferred product. The existence and strength of this bond are the pivotal unknowns that must be investigated.
Theoretical Framework: Computational Determination of Stability
Quantum mechanical (QM) calculations provide a powerful in-silico method to predict and rationalize the relative stabilities of diastereomers before embarking on extensive laboratory work.[8][9] A rigorous computational protocol allows for the precise calculation of Gibbs free energy differences (ΔG), the ultimate arbiter of thermodynamic stability.
Computational Workflow Protocol
-
Initial Structure Generation: Build 3D models of both the endo and exo isomers of 2-hydroxybicyclo[3.2.1]octan-8-one.
-
Conformational Search: Perform a systematic conformational search for each isomer to locate all low-energy minima on the potential energy surface. This is critical to ensure the global minimum, and not just a local minimum, is identified. Methods include relaxed grid scans or molecular dynamics simulations.[10]
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*. This step finds the lowest energy geometry for each conformer.[11]
-
Frequency Calculation: Perform frequency calculations on each optimized structure. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the necessary data to calculate thermal corrections.
-
Gibbs Free Energy Calculation: The Gibbs free energy (G) is calculated for the lowest energy conformer of each isomer. The relative stability is determined by the difference, ΔG = G_endo - G_exo. A negative ΔG indicates that the endo isomer is more stable.[8]
Caption: A typical workflow for determining isomer stability via computational chemistry.
Hypothetical Data Presentation
| Isomer | Relative Electronic Energy (ΔE, kcal/mol) | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| Exo | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| Endo | -2.50 | -2.45 | -1.80 |
Note: These are hypothetical values. A negative ΔG for the endo isomer would suggest it is the more stable product, likely due to intramolecular hydrogen bonding.
Empirical Validation: Experimental Determination of Stability
While computational methods are highly predictive, experimental validation is the gold standard. The relative thermodynamic stability of the endo and exo isomers can be determined through two primary experimental approaches: equilibration and calorimetry.
Methodology 1: Isomer Equilibration
This method directly measures the equilibrium constant (Keq) between the two isomers, from which the Gibbs free energy difference can be calculated (ΔG° = -RTlnKeq).
Protocol:
-
Synthesis: Synthesize a sample of 2-hydroxybicyclo[3.2.1]octan-8-one. The synthesis may yield a mixture of endo and exo isomers or a single isomer.
-
Equilibration Conditions: Dissolve the sample in a suitable solvent and add a catalyst to facilitate epimerization at the C2 position. This is typically achieved under basic conditions (e.g., NaOMe in MeOH) or acidic conditions, which promote a reversible retro-aldol/aldol-type reaction through an enolate or enol intermediate.
-
Time Course Study: Heat the reaction mixture to a constant temperature and take aliquots at various time points (e.g., 1, 4, 8, 24 hours).
-
Analysis: Quench the reaction in each aliquot and analyze the composition using ¹H NMR spectroscopy or Gas Chromatography (GC). The ratio of isomers is determined by integrating specific, well-resolved signals corresponding to each isomer.
-
Determine Equilibrium: The reaction has reached equilibrium when the ratio of endo to exo isomers remains constant over several time points.
-
Calculation: Calculate Keq = [% endo] / [% exo] at equilibrium. Use this value to calculate ΔG°.
Methodology 2: Calorimetry
Calorimetry provides a direct measure of the enthalpy differences between isomers by measuring the heat released during a chemical process, most commonly combustion.[12][13] The isomer that releases less energy upon combustion is inherently more stable (at a lower energy state).[14][15]
Protocol (Bomb Calorimetry):
-
Isomer Isolation: Pure samples of both the endo and exo isomers must be isolated, typically by column chromatography. Purity must be confirmed (e.g., by NMR and elemental analysis).
-
Sample Preparation: A precisely weighed sample of one pure isomer is placed in a sample holder inside a high-pressure vessel (the "bomb").
-
Pressurization: The bomb is filled with pure oxygen under high pressure.
-
Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is precisely measured.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The complete combustion of the sample releases heat, which is absorbed by the water and the bomb. The final equilibrium temperature of the water is measured.
-
Calculation: The heat of combustion (ΔHc°) is calculated from the temperature change and the known heat capacity of the calorimeter system.
-
Repeat: The experiment is repeated with the other pure isomer. The isomer with the less negative (less exothermic) ΔHc° is the more thermodynamically stable diastereomer.
Caption: Experimental workflows for determining the relative stability of diastereomers.
Conclusion and Outlook
The determination of thermodynamic stability between endo- and exo-2-hydroxybicyclo[3.2.1]octan-8-one is a classic problem in physical organic chemistry that highlights the competition between destabilizing steric interactions and potentially powerful stabilizing intramolecular forces.
-
If no significant intramolecular hydrogen bonding occurs, the exo isomer will be the thermodynamically more stable product, as it minimizes steric repulsion.
-
If strong intramolecular hydrogen bonding exists between the endo-hydroxyl group and the C8-carbonyl, the endo isomer will likely be the more stable product, as the enthalpic advantage of this interaction would outweigh the steric strain.
A combined approach utilizing both high-level computational modeling and rigorous experimental validation via equilibration studies is the most robust strategy to definitively resolve this question. The insights gained are not merely academic; they directly inform reaction design, enabling chemists to select conditions that favor the formation of the desired, thermodynamically stable product, a critical consideration in the efficient synthesis of complex pharmaceutical intermediates.
References
- Vertex AI Search. (n.d.). Simple Conformational Analysis of Cyclic and Bicyclic Compounds.
- Benchchem. (n.d.). 3-Thia-8-azabicyclo[3.2.1]octane.
-
Aliev, A. E., Mia, Z. A., Busson, M. J. M., Fitzmaurice, R. J., & Caddick, S. (2012). Diastereomer configurations from joint experimental-computational analysis. Journal of Organic Chemistry, 77(14), 6290–6295. [Link]
- Semantic Scholar. (n.d.). Conformational analysis of N‐acylazabicyclooctanes.
- Benchchem. (n.d.). 1,5-Dimethylbicyclo[3.2.1]octan-8-one.
-
van der Meer, J. Y., et al. (2023). Thermodynamics Determine the Diastereochemical Outcome of Catalytic Reactions. University of Groningen Research Portal. [Link]
- Atlantis Press. (n.d.). Computational study of cyclooctene isomers.
- National Physical Laboratory. (1997). Experimental Methods for the Measurement of Thermodynamic Data.
- MDPI. (n.d.). Compressing Experiences of Optical Resolution Trials....
-
Karamertzanis, P. G., et al. (2007). Toward the computational design of diastereomeric resolving agents: an experimental and computational study of 1-phenylethylammonium-2-phenylacetate derivatives. Journal of Physical Chemistry B, 111(19), 5326–5336. [Link]
- Promontorio, R. (n.d.). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL Thesis.
-
Master Organic Chemistry. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Retrieved February 12, 2026, from [Link]
- Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.
-
Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. Retrieved February 12, 2026, from [Link]
-
ACS Publications. (n.d.). A DFT Study of Bicyclo[2.1.1]-, -[3.2.1]-, and -[3.2.2]alkenes and Their Fused Derivatives. The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]
- University of the West Indies at Mona. (n.d.). Experiment 22. Determination of enthalpy changes by calorimetry.
-
ACS Publications. (n.d.). Radical Stereochemistry: Accounting for Diastereomers in Kinetic Mechanism Development. The Journal of Physical Chemistry A. Retrieved February 12, 2026, from [Link]
-
RSC Publishing. (2017). Asymmetric syntheses of 8-oxabicyclo[4][10][16]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. Organic & Biomolecular Chemistry. [Link]
-
Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. Retrieved February 12, 2026, from [Link]
-
Alabugin, I. V., & Manoharan, M. (2005). Thermodynamic and strain effects in the competition between 5-exo-dig and 6-endo-dig cyclizations of vinyl and aryl radicals. Journal of the American Chemical Society, 127(36), 12583–12594. [Link]
- Canadian Science Publishing. (n.d.). 13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis. Part 17. An NMR and theoretical investigation of the conformation of bicyclo[5.2.1]decane-2,6-dione. Retrieved February 12, 2026, from [Link]
-
SciELO. (2009). Revisiting the stability of endo/exo Diels-Alder adducts between cyclopentadiene and 1,4-benzoquinone. Retrieved February 12, 2026, from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected NMR Shifts in Bicyclic Ketones.
-
AK Lectures. (n.d.). Exo-Endo Isomerism in Diels-Alder Reaction. Retrieved February 12, 2026, from [Link]
-
ACS Publications. (n.d.). Facile Domino Access to Chiral Bicyclo[3.2.1]octanes and Discovery of a New Catalytic Activation Mode. Organic Letters. Retrieved February 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Calorimetry and Reaction Enthalpy. Retrieved February 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Ene Reductase Enabled Intramolecular β-C–H Functionalization.... Retrieved February 12, 2026, from [Link]
-
ResearchGate. (2025). Toward the Computational Design of Diastereomeric Resolving Agents.... Retrieved February 12, 2026, from [Link]
-
ScienceDirect. (n.d.). The N.M.R. spectra of some bicyclo [2.2.1] heptanols. Retrieved February 12, 2026, from [Link]
-
ChemTube3D. (n.d.). Diels-Alder reaction - endo vs exo - transition states. Retrieved February 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Molecular design principles towards exo-exclusive Diels–Alder reactions. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of bicyclo[3.2.1]octane amino acid derivatives. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Possible mechanistic pathway for the synthesis of 7-oxa-4-thia-1aza-bicyclo[3.2.1]octane 4,4-dioxides. Retrieved February 12, 2026, from [Link]
-
Master Organic Chemistry. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Retrieved February 12, 2026, from [Link]
-
Reddit. (2022). Help with AAMC FL3 Question? Retrieved February 12, 2026, from [Link]
-
Arkivoc. (2004). The intramolecular aldol condensation of 3-oxocyclohexaneacetaldehydes.... Retrieved February 12, 2026, from [Link]
-
YouTube. (2011). Using Calorimetry to Calculate Enthalpies of Reaction. Retrieved February 12, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes. Retrieved February 12, 2026, from [Link]
- University of Cincinnati. (n.d.). Experimental Thermodynamics Volume VII.
-
Khan Academy. (n.d.). Diels-Alder: endo rule. Retrieved February 12, 2026, from [Link]
-
Scribd. (n.d.). Endo Vs Exo Why Are Endo Products Favored in Diels-Alder Reactions. Retrieved February 12, 2026, from [Link]
-
Chemistry Stack Exchange. (2013). Measuring Thermodynamic Stability. Retrieved February 12, 2026, from [Link]
-
I.R.I.S. (n.d.). Synthesis of bicyclo[3.2.1]octane tetracyclic diterpenes. Retrieved February 12, 2026, from [Link]
-
Nature. (n.d.). Diverse synthesis of bridged bicyclo[3.2.1]octa-2,6-diene. Retrieved February 12, 2026, from [Link]
-
RSC Publishing. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Retrieved February 12, 2026, from [Link]
-
UCL Discovery. (n.d.). Domino Michael-Aldol Annulations for the Stereocontrolled Synthesis of.... Retrieved February 12, 2026, from [Link]
-
Arabian Journal of Chemistry. (n.d.). Stereoselectivity of the captodative alkenes.... Retrieved February 12, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. chem.uci.edu [chem.uci.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. aklectures.com [aklectures.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Toward the computational design of diastereomeric resolving agents: an experimental and computational study of 1-phenylethylammonium-2-phenylacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diastereomer configurations from joint experimental-computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atlantis-press.com [atlantis-press.com]
- 12. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. 3-Thia-8-azabicyclo[3.2.1]octane|CAS 1520084-35-8 [benchchem.com]
The Bicyclo[3.2.1]octan-8-one Scaffold: Biosynthetic Logic and Synthetic Utility in ent-Kaurenoids
[1]
Executive Summary
The bicyclo[3.2.1]octane framework represents the structural core (specifically the C/D ring system) of ent-kaurenoids , a vast family of diterpenoids including steviosides, gibberellins, and the antitumor agent oridonin.[1][2] While the natural biosynthetic pathway constructs this bridged system via cationic rearrangements of geranylgeranyl diphosphate (GGPP), the specific derivative bicyclo[3.2.1]octan-8-one serves as a critical "biosynthetic mimic" and strategic intermediate in the chemical synthesis of these complex drugs.
This guide analyzes the transition from the biological generation of the ent-kaurene skeleton to the laboratory application of the bicyclo[3.2.1]octan-8-one motif for accessing high-value therapeutic leads.
Part 1: Structural & Biosynthetic Context[2]
The Architecture of ent-Kaurene
The ent-kaurene skeleton is a tetracyclic diterpene (C20). Its biological activity and chemical complexity stem from the rigid, bridged C/D ring system , which is topologically equivalent to a bicyclo[3.2.1]octane .
-
Biosynthetic Numbering vs. IUPAC:
-
Natural Product: In ent-kaurene, the C/D rings are formed by carbons C-8, C-9, C-11 through C-16.
-
Synthetic Scaffold: The isolated C/D ring system is a bicyclo[3.2.1]octane.[2][3] The "8-one" functionality (ketone on the one-carbon bridge) typically corresponds to an oxidized C-15 or C-16 position in the natural product numbering, often derived from the oxidative cleavage of the exocyclic C-16 methylene.
-
Biosynthetic Origin: The Cationic Cascade
Nature constructs the bicyclo[3.2.1]octane motif not by cycloaddition, but by a complex cationic rearrangement catalyzed by ent-kaurene synthase (KS) .
-
Initiation: ent-Copalyl diphosphate (CPP) undergoes ionization to the ent-copalyl cation.
-
Cyclization: The cation cyclizes to the ent-beyeranyl cation (a bicyclo[2.2.2] system).
-
Rearrangement (The Key Step): A 1,2-alkyl shift expands the ring, converting the bicyclo[2.2.2]octane intermediate into the bicyclo[3.2.1]octane (ent-kauranyl cation).
-
Termination: Deprotonation yields ent-kaurene.
Technical Insight: This rearrangement is thermodynamically driven, relieving the torsional strain of the [2.2.2] system to form the more stable [3.2.1] system. Synthetic strategies often struggle to mimic this efficiency, necessitating the use of pre-formed bicyclo[3.2.1]octan-8-one blocks.
Part 2: The Role of Bicyclo[3.2.1]octan-8-one in Drug Development
In drug discovery, particularly for Isodon diterpenoids (e.g., Oridonin, Glaucocalyxin A), the bicyclo[3.2.1]octan-8-one is not just a passive scaffold but a reactive handle.
Strategic Importance
-
Stereochemical Control: The rigid bridge of the 8-one scaffold directs incoming reagents to the convex or concave face, allowing precise installation of hydroxyl groups (e.g., the C-14 hydroxyl critical for oridonin's antitumor activity).
-
Functionalization: The ketone at the bridge position (C-8 in scaffold numbering) allows for:
-
Alpha-functionalization: Introduction of C-H activation sites.
-
Ring expansion/contraction: Accessing ent-beyerane or gibberellin scaffolds.
-
Comparative Data: Natural vs. Synthetic Routes
| Feature | Natural Biosynthesis (Enzymatic) | Synthetic Strategy (Bicyclo[3.2.1]octan-8-one) |
| Precursor | ent-Copalyl Diphosphate (Linear) | Cyclohexenones / Alkynyl Ketones |
| Key Intermediate | ent-Kauranyl Cation | Bicyclo[3.2.1]octan-8-one |
| Mechanism | Cationic 1,2-shift (Beyerane | Radical Cyclization or Oxidative Dearomatization |
| Oxidation State | Low (Hydrocarbon core) | High (Pre-oxidized for functionalization) |
| Target Utility | General Metabolism (Gibberellins) | Targeted Drug Synthesis (Oridonin analogs) |
Part 3: Experimental Protocol (Synthetic Access)
Objective: Synthesis of a functionalized bicyclo[3.2.1]octan-8-one core via Mn(OAc)₃-mediated oxidative free-radical cyclization . This protocol mimics the "oxidative richness" of Isodon diterpenoids.
Reagents & Equipment
-
Substrate: 2-substituted cyclohexanone derivative (with pendant alkyne).
-
Oxidant: Manganese(III) acetate dihydrate [Mn(OAc)₃·2H₂O].
-
Solvent: Glacial acetic acid (AcOH).
-
Catalyst: Copper(II) acetate (Cu(OAc)₂) [Optional co-oxidant].
-
Equipment: Schlenk line, oil bath (80°C), inert atmosphere (Ar).
Step-by-Step Methodology
-
Preparation: Dissolve the alkynyl-cyclohexanone substrate (1.0 equiv) in degassed glacial AcOH (0.1 M concentration).
-
Activation: Add Mn(OAc)₃·2H₂O (2.5 equiv) and Cu(OAc)₂ (0.5 equiv) in a single portion under Argon flow.
-
Mechanistic Note: Mn(III) generates an
-keto radical which cyclizes onto the pendant alkyne. Cu(II) assists in the final oxidation of the vinyl radical to the ketone.
-
-
Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor via TLC (typically 2–4 hours). The reaction color will shift from dark brown (Mn³⁺) to clear/pale pink (Mn²⁺).
-
Quench: Cool to room temperature. Dilute with EtOAc and quench with saturated aqueous NaHCO₃.
-
Purification: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Validation: Confirm the bicyclo[3.2.1]octan-8-one structure via ¹H-NMR (diagnostic bridgehead proton signals) and IR (characteristic bridged ketone stretch at ~1735 cm⁻¹).
Part 4: Pathway Visualization
Biosynthetic Logic vs. Synthetic Strategy
The following diagram contrasts the natural enzymatic route (left) with the synthetic "8-one" strategy (right) used to access the same bioactive core.
Caption: Comparison of the natural cationic rearrangement (green) and the synthetic radical cyclization (blue) used to construct the defining bicyclo[3.2.1]octane core of ent-kaurenoids.
Part 5: Critical Analysis & Troubleshooting
The "Bridgehead" Challenge
In the synthesis of ent-kaurenoids, the bicyclo[3.2.1]octan-8-one intermediate often suffers from steric congestion at the bridgehead carbons.
-
Problem: Nucleophilic attack on the C-8 ketone is hindered.
-
Solution: Use of "interrupted" Nazarov cyclizations or SmI₂-mediated reductive couplings allows for carbon-carbon bond formation at adjacent positions without directly attacking the sterically shielded ketone first.
Self-Validating the Scaffold
To ensure the correct isomer (bicyclo[3.2.1] vs. bicyclo[2.2.2]) has formed:
-
IR Spectroscopy: Bicyclo[3.2.1] ketones typically absorb at 1735–1745 cm⁻¹ (strained 5-membered ring character in the bridge), whereas [2.2.2] ketones absorb closer to 1715 cm⁻¹.
-
Crystallography: Due to the rigidity of the [3.2.1] system, these intermediates crystallize readily. X-ray diffraction is the gold standard for verifying the relative stereochemistry of the bridge.
References
-
Biosynthesis of ent-Kaurene in Germinating Seeds of Marah macrocarpus . Plant Physiology. [Link]
-
Total Synthesis of (−)-Oridonin: An Interrupted Nazarov Approach . Journal of the American Chemical Society. [Link][4][5]
-
Reductive Radical Annulation Strategy toward Bicyclo[3.2.1]octanes: Synthesis of ent-Kaurane and Beyerane Diterpenoids . Journal of the American Chemical Society. [Link]
-
A Divergent [5+2] Cascade Approach to Bicyclo[3.2.1]octanes: Facile Synthesis of ent-Kaurene and Cedrene-Type Skeletons . Chemical Communications. [Link]
-
Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes . ChemistryEurope. [Link]
Sources
- 1. sc.sogang.ac.kr [sc.sogang.ac.kr]
- 2. Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Radical Annulation Strategy toward Bicyclo[3.2.1]octanes: Synthesis of ent-Kaurane and Beyerane Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Domino Michael-Aldol Annulation for Bicyclo[3.2.1]octane Synthesis
Executive Summary
The bicyclo[3.2.1]octane skeleton is a privileged structural motif found in a vast array of bioactive natural products (e.g., ent-kaurene diterpenoids, platensimycin) and synthetic pharmaceutical agents. Its rigid, three-dimensional architecture provides a unique vector for displaying pharmacophores, often resulting in superior binding affinity and metabolic stability compared to flat aromatic scaffolds.
This Application Note details the Domino Michael-Aldol Annulation , a powerful cascade transformation that constructs the bicyclo[3.2.1]octane core in a single synthetic operation. Unlike stepwise approaches, this protocol minimizes waste, reduces purification steps, and allows for rapid generation of stereochemically complex libraries. We provide a robust, field-validated protocol, mechanistic insights, and troubleshooting strategies to ensure reproducibility.
Mechanistic Insight & Strategic Design
The Cascade Logic
The reaction proceeds through a sequence of two distinct bond-forming events triggered by a single catalyst/base:
-
Intermolecular Michael Addition: A cyclic 1,3-dicarbonyl equivalent (nucleophile) attacks an
-unsaturated aldehyde or ketone (electrophile). -
Intramolecular Aldol Cyclization: The resulting enolate (or enol) undergoes a ring-closing aldol reaction to form the bridged system.
Mechanism Diagram
The following diagram illustrates the pathway for a generic cyclic 1,3-dione and acrolein.
Figure 1: Mechanistic flow of the Domino Michael-Aldol Annulation.
Stereochemical Control
-
Thermodynamic vs. Kinetic Control: The relative stereochemistry (endo/exo alcohol) is often dictated by the reversibility of the aldol step. Under basic conditions (e.g., DBU), the reaction can equilibrate to the thermodynamic product.
-
Enantioselectivity: Using chiral organocatalysts (e.g., proline derivatives, chiral thioureas) can induce high enantioselectivity. The catalyst dictates the facial selectivity of the initial Michael addition, which sets the stereochemistry for the subsequent cyclization.
Standard Operating Procedure (SOP)
This protocol describes the synthesis of a substituted bicyclo[3.2.1]octane-6,8-dione from 2-methylcyclohexane-1,3-dione and acrolein. This serves as a robust model system adaptable to more complex substrates.
Materials & Equipment
-
Substrate: 2-Methylcyclohexane-1,3-dione (1.0 equiv)
-
Reagent: Acrolein (1.2 – 1.5 equiv) [Warning: Toxic/Lachrymator]
-
Catalyst/Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 – 0.5 equiv) or Proline-derivative for asymmetric variants.
-
Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc).
-
Equipment: Sealed reaction vial or round-bottom flask with reflux condenser, magnetic stir bar.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the annulation protocol.
Detailed Protocol Steps
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexane-1,3-dione (126 mg, 1.0 mmol) in anhydrous Acetonitrile (5.0 mL).
-
Catalyst Addition: Add DBU (15 µL, 0.1 mmol, 10 mol%) to the stirring solution.
-
Note: For asymmetric synthesis, replace DBU with the appropriate chiral organocatalyst (e.g., 20 mol% Takemoto's catalyst).
-
-
Reactant Addition: Cool the mixture to 0 °C. Add Acrolein (100 µL, 1.5 mmol) dropwise over 5 minutes.
-
Critical: Acrolein is prone to polymerization. Use freshly distilled reagent for best results.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 4–12 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexanes 1:1). The starting dione (usually polar) should disappear, and a less polar product spot should appear.
-
-
Workup:
-
Dilute with EtOAc (20 mL).
-
Wash with saturated aqueous NH₄Cl (10 mL) to neutralize the base.
-
Wash with brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes:EtOAc (80:20 to 50:50).
-
Yield Expectation: 60–85% isolated yield.
-
Optimization & Troubleshooting (Expertise)
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Base too weak or catalyst deactivated. | Switch to a stronger base (e.g., from TEA to DBU) or increase catalyst loading to 20 mol%. |
| Polymerization | Acrolein/Enone polymerization. | Add a radical inhibitor (BHT) or add the enone very slowly as a dilute solution. |
| Retro-Aldol | Reaction temperature too high. | Lower temperature to 0 °C or RT. The aldol step is reversible; heat promotes the reverse reaction. |
| Poor Diastereocontrol | Thermodynamic equilibration. | Stop the reaction earlier (kinetic control) or screen solvents (e.g., Toluene vs. DCM) to alter transition state energy. |
| By-product: O-alkylation | Competitive O-alkylation of enolate. | Ensure soft electrophiles are used. Use non-polar solvents to favor C-alkylation. |
Scope and Applications
Substrate Scope
This protocol is highly versatile. Modifications to the A-ring (1,3-dione) and the Michael acceptor allow for diverse library generation:
-
Ring Size: Works with cyclopentane-1,3-diones (yields bicyclo[2.2.1] systems) and cycloheptane-1,3-diones (yields bicyclo[4.2.1] systems).
-
Substituents: Tolerates alkyl, aryl, and ester groups at the C2 position of the dione.
Case Study Data (Representative)
Based on literature precedents (e.g., RSC Advances, 2013)
| Entry | Substrate (1,3-Dione) | Michael Acceptor | Product (Bicyclo System) | Yield (%) | dr (endo:exo) |
| 1 | 2-Methyl-cyclohexane-1,3-dione | Acrolein | Bicyclo[3.2.1]octane | 82 | >10:1 |
| 2 | Cyclohexane-1,3-dione | Crotonaldehyde | Bicyclo[3.2.1]octane | 75 | 5:1 |
| 3 | 2-Methyl-cyclopentane-1,3-dione | Methyl Vinyl Ketone | Bicyclo[2.2.1]heptane* | 68 | 3:1 |
*Note: Ring strain in [2.2.1] systems may require higher activation energy.
References
-
Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives. Source: RSC Advances, 2013. URL:[Link]
-
Construction of Bicyclo[3.2.1]octanes with Four Stereogenic Centers by Organocatalytic Domino Michael/Aldol Reaction. Source: Organic Letters, 2008.[1] URL:[Link]
-
Asymmetric organocatalytic domino Michael/aldol reactions: enantioselective synthesis of chiral cycloheptanones, tetrahydrochromenones, and polyfunctionalized bicyclo[3.2.1]octanes. Source: Angewandte Chemie International Edition, 2009.[2][3] URL:[Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Source: Organic & Biomolecular Chemistry, 2024.[4][5] URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Constructing chiral bicyclo[3.2.1]octanes via palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric organocatalytic domino Michael/aldol reactions: enantioselective synthesis of chiral cycloheptanones, tetrahydrochromenones, and polyfunctionalized bicyclo[3.2.1]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Palladium-catalyzed rearrangement to form bicyclo[3.2.1]octan-8-ones
Application Notes & Protocols
Topic: Palladium-Catalyzed Rearrangement for the Synthesis of Bicyclo[3.2.1]octan-8-ones
For: Researchers, scientists, and drug development professionals.
Executive Summary: The Strategic Value of the Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane framework is a privileged structural motif found in a vast array of natural products and biologically active compounds, including tropane alkaloids and picrotoxinin.[1][2][3] Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly sought after in medicinal chemistry for designing novel therapeutics with enhanced potency and selectivity.[4][5][6] Traditional synthetic routes to this core can be lengthy and lack stereochemical control. Palladium-catalyzed cascade reactions have emerged as a powerful and elegant strategy to construct this complex scaffold, often from simple precursors, with high efficiency and atom economy.[7][8][9][10]
This document provides an in-depth guide to a key palladium-catalyzed rearrangement that forms bicyclo[3.2.1]octan-8-ones, focusing on the underlying mechanism, a detailed experimental protocol, and practical insights for successful implementation in a research and development setting.
Mechanistic Deep Dive: The Palladium Catalytic Cycle
Understanding the reaction mechanism is paramount to troubleshooting and optimizing the synthesis. The most prevalent pathway involves the palladium(0)-catalyzed rearrangement of a dienyl-substituted cyclopropane. The catalytic cycle proceeds through several well-defined elementary steps, which explains the transformation's efficiency and selectivity.
The generally accepted mechanism involves the following key stages:
-
Catalyst Activation & Ligand Exchange: The active Pd(0) species is typically generated in situ from a Pd(II) precatalyst or used directly. It coordinates with the dienyl cyclopropane substrate.
-
Oxidative Addition: The strained C-C bond of the cyclopropane ring undergoes oxidative addition to the Pd(0) center. This is often the rate-determining step and results in the formation of a palladacyclobutane intermediate.
-
Rearrangement to a π-Allyl Palladium Complex: The palladacyclobutane intermediate can undergo a rearrangement. In the context of dienyl cyclopropanes, this often proceeds via a vinylcyclopropane rearrangement mechanism to form a more stable π-allyl palladium(II) complex.[11][12][13][14] This step is crucial as it sets up the key bond formations for the bicyclic system.
-
Intramolecular Migratory Insertion: The pendant olefin intramolecularly inserts into one of the Pd-C bonds of the π-allyl complex. This cyclization step forms the characteristic five-membered ring of the bicyclo[3.2.1]octane system.
-
Reductive Elimination: The final step is a reductive elimination event that forms the ketone carbonyl, constructs the final C-C bond of the bicyclic core, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[15]
Experimental Protocol: Synthesis of a Model Bicyclo[3.2.1]octan-8-one
This protocol details a representative procedure. Note: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous unless otherwise specified.
Materials & Reagents
-
Substrate: 1-(1',3'-Butadienyl)cyclopropanol derivative (1.0 eq)
-
Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
Ligand: 1,3-Bis(diphenylphosphino)propane [dppp] (6.0 mol%)
-
Solvent: Anhydrous Toluene (0.1 M concentration relative to substrate)
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)
-
Extraction Solvent: Ethyl Acetate
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography
Equipment Setup
-
Oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert gas manifold (Schlenk line) with vacuum and inert gas supply.
-
Heating mantle with a temperature controller and thermocouple.
-
Standard glassware for workup and purification.
Step-by-Step Procedure
-
Catalyst Preparation: To an oven-dried Schlenk flask under a positive pressure of argon, add Pd₂(dba)₃ (0.025 eq) and dppp (0.06 eq).
-
Inerting: Seal the flask and evacuate under high vacuum for 5 minutes, then backfill with argon. Repeat this cycle two more times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene via syringe to the flask, followed by the dienyl cyclopropanol substrate (1.0 eq).
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure bicyclo[3.2.1]octan-8-one product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Substrate Scope & Optimization Insights
The success of the rearrangement is highly dependent on the choice of catalyst, ligand, and the electronic and steric nature of the substrate. The following table summarizes typical findings from the literature, providing a valuable starting point for reaction development.[9][12][14][16]
| Substrate Feature | Catalyst/Ligand System | Conditions | Typical Yield | Causality & Insights |
| Unsubstituted Dienyl Group | Pd₂(dba)₃ / PPh₃ | Toluene, 100 °C | Good (70-85%) | The electron-neutral diene participates readily. PPh₃ is a standard, effective ligand. |
| Electron-Withdrawing Group (EWG) on Diene | Pd(OAc)₂ / dppf | Dioxane, 110 °C | Moderate-Good | EWGs can slow the migratory insertion step. A more electron-rich, wide-bite-angle ligand like dppf may be required. |
| Electron-Donating Group (EDG) on Diene | Pd(PPh₃)₄ | THF, 80 °C | Excellent (>90%) | EDGs accelerate the cyclization by making the olefin more nucleophilic. |
| Steric Hindrance near Cyclopropane | Pd₂(dba)₃ / Xantphos | Xylene, 120 °C | Variable | Significant steric bulk can hinder the initial oxidative addition. Higher temperatures and bulky, flexible ligands are often necessary. |
| Geminal Esters on Cyclopropane | [Pd(η³-C₃H₅)Cl]₂ / Chiral Ligand | Toluene, 80 °C | Good, High ee | Activating groups on the cyclopropane facilitate ring-opening. This system is often used for asymmetric variants.[12][13] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (Pd(0) oxidized to Pd black).2. Poor quality or wet solvent.3. Insufficient temperature. | 1. Use fresh catalyst and ensure rigorous inert atmosphere.2. Use freshly distilled, anhydrous solvent.3. Increase reaction temperature in 10 °C increments. |
| Formation of Side Products (e.g., simple ring-opening) | 1. Ligand dissociation.2. Incorrect ligand choice for the substrate. | 1. Increase ligand loading slightly (e.g., from 6.0 to 7.5 mol%).2. Screen different phosphine ligands (e.g., PPh₃, dppe, Xantphos) to find one that favors the desired cyclization pathway. |
| Product Decomposition | 1. Reaction temperature is too high.2. Prolonged reaction time after completion. | 1. Lower the reaction temperature.2. Monitor the reaction closely and quench promptly upon completion of the reaction. |
Safety Precautions
-
Palladium Catalysts: While generally low in toxicity, palladium compounds should be handled in a fume hood. Avoid inhalation of fine powders.
-
Phosphine Ligands: Many phosphine ligands are toxic and air-sensitive. Handle them under an inert atmosphere.
-
Solvents: Toluene, dioxane, and other organic solvents are flammable and toxic. Use in a well-ventilated fume hood and away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
-
Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. (2021). Organic Letters. [Link]
-
Construction of Oxabicyclo[3.2.1]octanes via Palladium-Catalyzed Intermolecular [3+4] Cycloadditions of Vinylidenecyclopropane-diesters with Pyrroles or Indoles bearing a Trifluoroacetyl Group and the Related Hydroamination Reaction. Organic Chemistry Frontiers. [Link]
-
Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. (2021). ACS Publications. [Link]
-
Exploring Specialty Chemicals: Applications of 8-Azabicyclo[3.2.1]octan-2-one. (2026). Pharmaffiliates. [Link]
-
Rapid Synthesis of Bicyclic Lactones via Palladium-Catalyzed Aminocarbonylative Lactonizations. (2017). National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Enantioselective Rearrangement of Dienyl Cyclopropanes. (2020). ResearchGate. [Link]
- Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. (2006).
-
Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3). (2022). National Institutes of Health (NIH). [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018). MDPI. [Link]
-
Palladium-catalyzed enantioselective rearrangement of dienyl cyclopropanes. (2020). Royal Society of Chemistry. [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. (2021). Royal Society of Chemistry. [Link]
-
Palladium-catalyzed enantioselective rearrangement of dienyl cyclopropanes. (2020). National Institutes of Health (NIH). [Link]
-
Palladium Catalyzed Cascade Reactions: A Review Study. (2021). Research Trend. [Link]
-
Stereoselective Synthesis of 1,n-Dicarbonyl Compounds Through Palladium-Catalyzed Ring Opening/Isomerization of Densely Substituted Cyclopropanols. (2020). National Institutes of Health (NIH). [Link]
-
Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. (2011). ACS Publications. [Link]
-
Rapid synthesis of bicyclic lactones via palladium-catalyzed aminocarbonylative lactonizations. (2017). Royal Society of Chemistry. [Link]
-
Pd‐catalyzed cycloaddition of alkenyl cyclopropanes. (2018). ResearchGate. [Link]
-
Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. (2007). National Institutes of Health (NIH). [Link]
-
Mechanistic studies. (2019). ResearchGate. [Link]
-
Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1. (2010). PubMed. [Link]
-
Constructing chiral bicyclo[3.2.1]octanes via palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. (2020). PubMed. [Link]
-
Synthesis of 8-Oxabicyclo[3.2.1]octanes. (2018). Thieme Chemistry. [Link]
-
Palladium used As A Catalyst: A Review. (2021). ResearchGate. [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp)–H Functionalization. (2023). ResearchGate. [Link]
-
Mechanistic study of palladium-catalyzed telomerization of 1,3-butadiene with methanol. (2010). PubMed. [Link]
-
Synthetic and Mechanistic Studies on Pd(0)-Catalyzed Diamination of Conjugated Dienes. (2010). National Institutes of Health (NIH). [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. (2014). Royal Society of Chemistry. [Link]
-
Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. (2018). Royal Society of Chemistry. [Link]
-
Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction. (2012). National Institutes of Health (NIH). [Link]
-
Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization: access to dihydroquinolones, dihydroisoquinolones and the BMS-791325 ring system. (2016). Royal Society of Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchtrend.net [researchtrend.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Constructing chiral bicyclo[3.2.1]octanes via palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-Methylbicyclo[3.2.1]oct-6-en-3-ol|High-Quality Research Chemical [benchchem.com]
- 11. Construction of oxabicyclo[3.2.1]octanes via palladium-catalyzed intermolecular [3 + 4] cycloadditions of vinylidenecyclopropane-diesters with pyrroles or indoles bearing a trifluoroacetyl group and the related hydroamination reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed enantioselective rearrangement of dienyl cyclopropanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Palladium-catalyzed enantioselective rearrangement of dienyl cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic and Mechanistic Studies on Pd(0)-Catalyzed Diamination of Conjugated Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]
Application Note: Using 2-Hydroxybicyclo[3.2.1]octan-8-one as a Chiral Building Block
Executive Summary: The 3D Advantage
In modern drug discovery, the "flatland" of aromatic-heavy libraries is increasingly yielding to three-dimensional architectures. The 2-hydroxybicyclo[3.2.1]octan-8-one scaffold represents a privileged "chiral pool" alternative that offers high rigidity, defined stereochemistry, and multiple vectors for diversification.
This guide details the synthesis, validation, and application of this scaffold. Unlike flexible alkyl chains, the bicyclo[3.2.1]octane core locks substituents into precise spatial orientations, mimicking the bioactive conformations of terpenes (e.g., gibberellins) and offering a bioisostere for substituted phenyl rings.
Key Technical Specifications
| Feature | Specification | Relevance |
| Core Skeleton | Bicyclo[3.2.1]octane | Privileged motif in alkaloids/terpenoids.[1][2][3][4][5] |
| Chirality | 3 Stereocenters (C1, C2, C5) | High stereochemical information content. |
| Fsp³ Character | 1.0 (Fully saturated core) | Improves solubility and metabolic stability. |
| Reactivity | Orthogonal (Ketone vs. Alcohol) | Allows sequential, selective functionalization. |
Structural Analysis & Synthetic Access
The utility of this building block lies in its bridged ketone (C8) and secondary alcohol (C2). The bridgehead carbons (C1, C5) provide structural rigidity.
Mechanism of Formation (The Rodriguez Cascade)
The most efficient access to this scaffold is the Tandem Michael-Aldol Annulation . This "one-pot" protocol reacts cyclic
Mechanism:
-
Michael Addition: The enolate of the cyclic ketone attacks the enal.
-
Aldol Cyclization: Intramolecular attack closes the bridge, forming the [3.2.1] system.
Figure 1: The Rodriguez Cascade mechanism for rapid scaffold assembly.
Experimental Protocols
Protocol A: Gram-Scale Synthesis (Racemic)
Target: Rapid generation of the core scaffold for library validation. Reference: Based on Ouvrard, Rodriguez, & Santelli (1993).
Reagents:
-
Methyl 2-oxocyclopentanecarboxylate (10 mmol)
-
Acrolein (12 mmol)
-
Potassium Carbonate (
, 15 mmol) -
Acetone (Solvent, 50 mL)
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask, dissolve methyl 2-oxocyclopentanecarboxylate (1.42 g, 10 mmol) in acetone (50 mL).
-
Base Addition: Add anhydrous
(2.07 g, 15 mmol) in a single portion. Stir at room temperature (25°C) for 10 minutes. -
Michael Initiation: Add acrolein (0.8 mL, 12 mmol) dropwise over 5 minutes. Caution: Acrolein is a lachrymator; work in a fume hood.
-
Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7). The starting material spot (
) should disappear, and a more polar product spot ( ) should appear. -
Work-up: Filter off the solid salts (
). Evaporate the filtrate under reduced pressure. -
Purification: Purify the residue via flash column chromatography (Silica gel, Gradient 20%
40% EtOAc in Hexane). -
Yield: Expect 75–85% yield of the bicyclic ketol as a pale yellow oil or low-melting solid.
Protocol B: Enantioselective Synthesis (Organocatalytic)
Target: Preparation of optically pure (>95% ee) building blocks for drug candidates. Reference:Šála et al. (2015) / RSC Adv. (2021).
Reagents:
-
Cyclic 1,3-dione substrate[6]
-
Cinchona alkaloid catalyst (e.g., Quinine-derived thiourea, 10 mol%)
-
Solvent: Toluene or DCM at -20°C.
Critical Modification:
To achieve high enantioselectivity, replace
-
Cool the reaction mixture to -20°C to suppress the racemic background reaction.
-
Stir for 24–48 hours.
-
Self-Validation: Verify enantiomeric excess (ee) using Chiral HPLC (Chiralpak AD-H column, Hexane/iPrOH 90:10).
Application Workflows
Divergent Synthesis: The "Switchboard" Strategy
The scaffold possesses two distinct "handles": the C8-ketone and the C2-hydroxyl.
| Reaction Type | Target Site | Outcome | Application |
| Reductive Amination | C8-Ketone | Secondary/Tertiary Amines | CNS-active library generation. |
| Grignard Addition | C8-Ketone | Tertiary Alcohols | introduction of aryl groups (bioisosteres). |
| Inversion (Mitsunobu) | C2-Hydroxyl | Inverted Stereocenter | Tuning solubility/binding affinity. |
| Grob Fragmentation | Core | Cycloheptane Ring | Ring expansion to 7-membered systems. |
Case Study: Locked Nucleic Acid (LNA) Precursors
Researchers use this scaffold to create Locked Cyclohexane Nucleic Acids (LCNA) . The bicyclic system mimics the C3'-endo sugar pucker found in A-form RNA, increasing the binding affinity of oligonucleotides.
Workflow:
-
Protection: Benzoylate the C2-hydroxyl group.
-
Functionalization: Convert the C8-ketone to an olefin or epoxide.
-
Nucleobase Introduction: Coupling of the nucleobase (e.g., Thymine, Adenine) at the functionalized C8 position.
-
Phosphoramidite Synthesis: Conversion to the phosphoramidite building block for solid-phase DNA synthesis.
Figure 2: Workflow for converting the scaffold into high-affinity RNA binders.
Troubleshooting & Optimization
Issue: Low Diastereoselectivity (dr)
-
Cause: High temperature allows thermodynamic equilibration.
-
Solution: Run the Michael-Aldol reaction at 0°C or -20°C. Use bulky ester groups on the starting
-ketoester to sterically direct the cyclization.
Issue: Retro-Aldol (Ring Opening)
-
Cause: Strong basic conditions during work-up.
-
Solution: Neutralize the reaction mixture with dilute HCl or saturated
before concentration. Avoid heating >60°C during rotary evaporation.
Issue: Poor Solubility
-
Context: The highly crystalline nature of some derivatives.
-
Solution: Use co-solvents like THF or DMF for subsequent functionalization steps.
References
-
Ouvrard, N., Rodriguez, J., & Santelli, M. (1993). Very mild and efficient one-pot access to the valuable 2-hydroxybicyclo[3.2.1]octan-8-one ring system. Journal of the Chemical Society, Chemical Communications.[5][7] Link
-
Šála, M., et al. (2015).[8][9] Synthesis of locked cyclohexene and cyclohexane nucleic acids (LCeNA and LCNA) with modified adenosine units. Organic & Biomolecular Chemistry. Link
-
Rodriguez, J. (1992).[10] Tandem Michael addition-aldol cyclization: A facile access to the bicyclo[3.2.1]octane framework. Angewandte Chemie International Edition. Link
- Presset, M., & Rodriguez, J. (2011). The Bicyclo[3.2.1]octane Scaffold: A Privileged Saturated Framework in Natural Product Synthesis. Chemical Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epdf.pub [epdf.pub]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of locked cyclohexene and cyclohexane nucleic acids (LCeNA and LCNA) with modified adenosine units - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02193B [pubs.rsc.org]
- 10. Very mild and efficient one-pot access to the valuable 2-hydroxybicyclo[3.2.1]octan-8-one ring system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Reagents for oxidizing 2-hydroxybicyclo[3.2.1]octan-8-one to diketones
Application Note: Oxidative Synthesis of Bicyclo[3.2.1]octane-2,8-dione
Executive Summary
The bicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, serving as the core for bioactive diterpenes (e.g., gibberellins, ent-kaurenes) and neuroactive alkaloids. The transformation of 2-hydroxybicyclo[3.2.1]octan-8-one to bicyclo[3.2.1]octane-2,8-dione represents a critical oxidation of a secondary alcohol within a rigid, bridged bicyclic framework.
This guide details the selection of oxidation reagents, prioritizing chemo-selectivity and structural integrity. While traditional chromic acid oxidations (Jones) are effective, this protocol recommends Dess-Martin Periodinane (DMP) as the primary method for research-scale synthesis due to its mild conditions and compatibility with the strain inherent in bridged diketones.
Critical Reagent Selection Guide
The choice of oxidant is dictated by the balance between reaction scale , substrate sensitivity , and purification requirements .
| Reagent | Mechanism Type | Acidity/Basicity | Suitability | Key Advantage | Key Disadvantage |
| Dess-Martin Periodinane (DMP) | Hypervalent Iodine | Neutral/Buffered | High (Research Scale) | Extremely mild; no acid-catalyzed rearrangement; simple workup. | Atom economy; reagent cost; potentially shock-sensitive residue. |
| Jones Reagent (CrO₃/H₂SO₄) | Chromate Ester | Strongly Acidic | Medium (Scale-up) | Fast; highly scalable; inexpensive. | Acidic conditions may cause bridgehead epimerization or skeletal rearrangement; toxic Cr(VI) waste. |
| Swern Oxidation | Activated DMSO | Basic (Et₃N quench) | High (Sensitive) | Very mild; low temperature (-78°C). | Odorous byproducts (DMS); requires strict anhydrous conditions/cryogenics. |
| TPAP / NMO | Ruthenium Catalysis | Neutral | Medium | Catalytic; mild. | TPAP is expensive; often requires molecular sieves; workup can be tedious to remove Ru. |
Recommendation: Use Protocol A (DMP) for medicinal chemistry optimization (mg to g scale). Use Protocol B (Jones) only for robust, multi-gram scale-up where acid stability has been verified.
Mechanism of Action: Dess-Martin Oxidation
The DMP oxidation proceeds via a ligand exchange mechanism followed by a reductive elimination. Unlike chromium oxidations, it does not involve a radical mechanism or harsh acidic species, preserving the integrity of the strained bicyclic bridge.
Figure 1: Mechanistic pathway of DMP oxidation.[1] The alcohol oxygen attacks the iodine center, displacing an acetate ligand.[2] The subsequent intramolecular proton abstraction yields the ketone and reduces iodine(V) to iodine(III).
Experimental Protocols
Protocol A: Dess-Martin Periodinane Oxidation (Standard)
Best for: High purity, acid-sensitive substrates, 10mg - 5g scale.
Reagents:
-
Substrate: 2-hydroxybicyclo[3.2.1]octan-8-one (1.0 equiv)
-
Oxidant: Dess-Martin Periodinane (1.2 - 1.5 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration)
-
Buffer (Optional): Sodium bicarbonate (NaHCO₃) (2.0 equiv, if substrate is highly acid-labile)
-
Quench: Sat. Na₂S₂O₃ / Sat.[3] NaHCO₃ (1:1 v/v)
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under N₂. Add the substrate and dissolve in anhydrous DCM.
-
Addition: Add DMP solid in one portion at 0°C. (Note: If using NaHCO₃, add it to the solvent before the DMP).
-
Reaction: Allow the mixture to warm to room temperature (RT). Stir for 1–3 hours.
-
Self-Validation Check: Monitor by TLC.[3] The starting material (more polar) should disappear. The product (dione) will be less polar.
-
-
Quench (Critical): Dilute with diethyl ether. Pour the reaction mixture into a vigorously stirred beaker containing the 1:1 Na₂S₂O₃/NaHCO₃ solution.
-
Why? Thiosulfate reduces unreacted periodinane (I-V) to iodinane (I-III) and iodine, preventing shock hazards and purifying the organic layer. Bicarbonate neutralizes the acetic acid byproduct.
-
-
Workup: Stir the biphasic mixture until the organic layer is clear (approx. 15-30 mins). Separate layers. Extract aqueous layer with ether (2x).
-
Drying: Wash combined organics with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (typically Hexanes/EtOAc).
Protocol B: Jones Oxidation (Scale-Up)
Best for: >5g scale, robust substrates, cost-efficiency.
Reagents:
-
Substrate: 2-hydroxybicyclo[3.2.1]octan-8-one
-
Solvent: Acetone (reagent grade)
-
Reagent: Jones Reagent (2.67 M CrO₃ in H₂SO₄)
Procedure:
-
Setup: Dissolve substrate in acetone (approx. 0.05 - 0.1 M) in an open flask (or loosely stoppered). Cool to 0°C.[3][4]
-
Titration: Add Jones reagent dropwise via addition funnel or syringe.
-
Visual Check: The solution will turn green (Cr³⁺ formation) as the oxidant is consumed.[5]
-
-
Endpoint: Continue addition until a reddish-orange color (unreacted Cr⁶⁺) persists for >1 minute.
-
Quench: Add Isopropanol (IPA) dropwise.
-
Workup: Decant the acetone solution away from the gum-like green chromium salts. Concentrate the acetone solution (do not dry completely). Dissolve residue in Ether/EtOAc, wash with water and brine. Dry (MgSO₄) and concentrate.
Self-Validating Quality Control
Ensure the reaction was successful using these specific spectral markers.
| Method | Observation (Starting Material) | Observation (Product: 2,8-Dione) | Interpretation |
| TLC | Lower R_f (Polar OH group) | Higher R_f (Non-polar diketone) | Complete conversion requires total disappearance of the lower spot. |
| ¹H NMR | Multiplet at ~3.8–4.2 ppm (CH-OH) | Signal Disappears | The proton attached to C2 is removed. |
| ¹³C NMR | Signal at ~65–75 ppm (C-OH) | New signal at ~205–215 ppm (C=O) | Appearance of a second carbonyl peak (distinct from C8 ketone). |
| IR | Broad stretch ~3400 cm⁻¹ (O-H) | Band Disappears | Replaced by intensification/splitting of C=O stretch (~1710-1740 cm⁻¹). |
Workflow Visualization
Figure 2: Operational workflow for the oxidative synthesis, highlighting the divergent paths for reagent selection and the convergent validation steps.
References
-
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[8] J. Org.[8] Chem.1983 , 48, 4155–4156.[8] Link
-
Eisenbraun, E. J. "Cyclooctanone: Jones Oxidation Procedure." Organic Syntheses, Coll.[4] Vol. 5, p. 310 (1973 ). Link
-
Urones, J. G. et al. "Diterpenes with a bicyclo[3.2.1]octane skeleton from Nepeta species." Phytochemistry1998 , 48, 1035-1038. (Demonstrates stability of functionalized bicyclo[3.2.1]octanones). Link
-
Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water."[1] J. Org.[8] Chem.1994 , 59, 7549–7552.[1] Link
-
Tojo, G.; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006 . (General Reference for oxidation selectivity). Link
Sources
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. ekwan.github.io [ekwan.github.io]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Jones oxidation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Scalable Synthesis Routes for 2-Hydroxybicyclo[3.2.1]octan-8-one Intermediates
Executive Summary
The 2-hydroxybicyclo[3.2.1]octan-8-one scaffold represents a privileged structural motif in medicinal chemistry, serving as the carbocyclic core for ent-kaurene diterpenoids, gibberellins, and neuroactive alkaloids like gelsemine. Despite its utility, the bridgehead ketone at C8 introduces significant ring strain, making the assembly of this bicycle thermodynamically challenging.
This guide details two validated, scalable protocols for synthesizing this scaffold. Route A focuses on a cost-efficient, one-pot Michael-Aldol annulation suitable for multi-gram to kilogram scale-up. Route B outlines an enantioselective organocatalytic approach for high-value pharmaceutical intermediates. Both protocols prioritize process safety, particularly regarding the handling of reactive electrophiles like acrolein.
Structural Analysis & Retrosynthetic Logic
The bicyclo[3.2.1]octan-8-one system consists of a six-membered ring bridged by a one-carbon ketone. The C2-hydroxyl and C8-ketone functionalities provide orthogonal handles for further diversification.
Retrosynthetic Disconnection
-
Primary Disconnection: C2–C3 (Aldol) and C4–C5 (Michael).
-
Precursors: Cyclic
-ketoesters (nucleophiles) and -unsaturated aldehydes (electrophiles). -
Key Challenge: Controlling regioselectivity to favor the bridged [3.2.1] system over the fused [4.3.0] hydrindane system.
Figure 1: Retrosynthetic analysis revealing the accessibility of the core via a [3+3] annulation strategy.
Route A: One-Pot Michael-Aldol Annulation (Standard Protocol)
This route, adapted from the work of Ouvrard, Rodriguez, and Santelli, is the industry standard for generating the racemic scaffold efficiently. It utilizes a "domino" sequence where a Michael addition is immediately followed by an intramolecular Aldol cyclization.
Mechanism of Action
-
Activation: Base (K₂CO₃) deprotonates the acidic proton of the
-ketoester. -
Michael Addition: The enolate attacks the
-carbon of acrolein (or substituted enal). -
Aldol Cyclization: The pendant aldehyde undergoes intramolecular attack by the regenerated enolate.
-
Thermodynamic Control: The reaction conditions favor the bridged [3.2.1] product over the fused ring system due to the reversibility of the initial Michael step and the stability of the final aldol adduct.
Protocol: 50g Scale-Up
Target Molecule: Methyl 2-hydroxy-8-oxobicyclo[3.2.1]octane-1-carboxylate
Reagents:
-
Methyl 2-oxocyclopentanecarboxylate (1.0 equiv, 50.0 g, 352 mmol)
-
Acrolein (1.2 equiv, 28.2 mL, 422 mmol) [DANGER: See Safety Section]
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv, 73.0 g)
-
Acetone (Reagent Grade, 500 mL, 10V)
Equipment:
-
1L 3-neck Round Bottom Flask (RBF)
-
Mechanical stirrer (Teflon paddle)
-
Internal temperature probe
-
Pressure-equalizing addition funnel
-
Cryogenic bath (Isopropanol/Dry Ice)
Step-by-Step Methodology:
-
Setup: Charge the 1L RBF with Methyl 2-oxocyclopentanecarboxylate and Acetone. Begin mechanical stirring at 300 RPM.
-
Base Addition: Add K₂CO₃ in a single portion. The suspension will turn slightly yellow.
-
Temperature Control: Cool the mixture to 0°C. While the reaction can proceed at RT, cooling during addition manages the exotherm of the Michael step.
-
Electrophile Addition: Charge the addition funnel with Acrolein diluted in 50 mL Acetone.
-
Critical Step: Add the Acrolein solution dropwise over 60 minutes. Maintain internal temperature < 5°C.
-
-
Reaction Phase: Remove the cooling bath and allow the reaction to warm to 20–25°C (Room Temperature). Stir vigorously for 12–16 hours.
-
IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 3:7) or GC-MS. Look for disappearance of the starting ketoester.
-
-
Quench: Cool to 0°C. Add saturated aqueous NH₄Cl (200 mL) slowly.
-
Work-up:
-
Remove Acetone under reduced pressure (Rotavap, bath 30°C).
-
Extract the aqueous residue with Ethyl Acetate (3 x 150 mL).
-
Wash combined organics with Brine (100 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude oil is typically >90% pure. Purification via flash chromatography (SiO₂, Gradient 10-40% EtOAc in Hexanes) yields the pure bicycle as a white solid or viscous oil.
Yield Expectation: 75–85% (isolated).
Route B: Asymmetric Organocatalytic Synthesis (Advanced)
For drug development requiring enantiopurity, a chiral organocatalyst is employed to induce asymmetry during the Michael addition step.
Protocol Highlights
-
Substrates: Cyclohexane-1,2-dione and Nitroalkenes.
-
Catalyst: Quinine-derived thiourea (10 mol%).
-
Solvent: Dichloromethane (DCM) or Toluene.
-
Mechanism: The thiourea moiety hydrogen-bonds to the nitroalkene (activating the electrophile), while the quinuclidine nitrogen activates the dione nucleophile.
Key Advantages
-
Enantioselectivity: Typically 90–99% ee.
-
Atom Economy: 100% (no byproducts).
-
Mildness: Runs at ambient temperature without metal contaminants.
Scalability & Safety Directives
Acrolein Management (Critical)
Acrolein is a potent lachrymator and acutely toxic via inhalation. It also poses a polymerization hazard.[1]
-
Engineering Controls: All operations must occur in a certified fume hood. The rotavap exhaust must be vented to a scrubber.
-
Stabilization: Ensure commercial Acrolein contains hydroquinone inhibitor.
-
Waste Disposal: Quench excess Acrolein with 10% aqueous Sodium Bisulfite (NaHSO₃) before disposal.[2] This forms a stable, water-soluble adduct.
Process Workflow Diagram
Figure 2: Operational workflow for the scalable synthesis of the bicyclo[3.2.1] scaffold.
Analytical Validation (QC)
To validate the formation of the bicyclo[3.2.1]octan-8-one core, look for these specific spectroscopic signatures.
| Technique | Parameter | Diagnostic Signal | Structural Assignment |
| IR Spectroscopy | Wavenumber | 1755–1765 cm⁻¹ | C8=O Stretch. The bridgehead ketone is strained, shifting the absorption higher than a typical cyclohexanone (1715 cm⁻¹). |
| ¹H NMR | Chemical Shift | Bridgehead Protons (H1/H5). Distinct multiplet patterns characteristic of the bicyclic junction. | |
| ¹³C NMR | Chemical Shift | C8 Carbonyl. Significantly deshielded due to ring strain. | |
| ¹³C NMR | Chemical Shift | C2 Carbinol. Signal for the carbon bearing the hydroxyl group. |
References
-
Ouvrard, N., Rodriguez, J., & Santelli, M. (1992). Very mild and efficient one-pot access to the valuable 2-hydroxybicyclo[3.2.1]octan-8-one ring system.[3][4] Angewandte Chemie International Edition in English, 31(12), 1648–1649. Link
-
Promontorio, R., Richard, J. A., & Marson, C. (2016). Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives. RSC Advances, 6, 113600-113610. Link
-
Environmental Health & Safety. (2011). Standard Operating Procedures for Handling, Storage and Disposal of Acrolein. Drexel University. Link
-
Fay, N., et al. (2025). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes.[5] Chemistry – A European Journal. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Michael-Aldol Annulation for Bicyclic Ketones
Welcome to the technical support center for the optimization of Michael-aldol annulation reactions, a cornerstone in the synthesis of bicyclic ketones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental outcomes. The Robinson annulation, a classic example of this reaction class, involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[1][2][3][4] This powerful carbon-carbon bond-forming cascade is fundamental in the synthesis of complex molecules like steroids and alkaloids.[1][2]
This resource is structured to address specific challenges you may encounter, moving beyond a simple recitation of protocols to explain the underlying chemical principles that govern reaction success.
Troubleshooting Guide: From Low Yields to Undesired Products
This section addresses common problems encountered during the Michael-aldol annulation for bicyclic ketone synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Low Overall Yield of the Bicyclic Ketone
Question: My Michael-aldol annulation is resulting in a disappointingly low yield of the desired bicyclic ketone. What are the likely causes and how can I improve it?
Probable Causes & Solutions:
A low yield can stem from various factors, from procedural missteps to suboptimal reaction conditions.[5][6] A systematic approach to troubleshooting is crucial.
-
Incomplete Michael Addition: The initial Michael addition is the foundation of the annulation. If this step is inefficient, the subsequent aldol condensation will inherently produce a low yield.
-
Solution: Monitor the reaction progress by techniques like TLC or LC-MS to ensure the consumption of the Michael acceptor (e.g., methyl vinyl ketone). If the reaction stalls, consider adding more of the Michael donor or the base catalyst.[5] For sensitive α,β-unsaturated ketones prone to polymerization, using a precursor like a β-chloroketone can maintain a low, steady concentration of the acceptor, minimizing side reactions.[7]
-
-
Unfavorable Aldol Condensation Equilibrium: The intramolecular aldol reaction is often reversible.[8] The equilibrium may not favor the cyclized product under your current conditions.
-
Solution: The formation of five- and six-membered rings is generally favored.[3][4][8] If your substrate is designed to form a different ring size, the reaction may be inherently difficult. For thermodynamically controlled reactions, increasing the reaction temperature can sometimes drive the equilibrium towards the dehydrated, conjugated enone product, which is often more stable.
-
-
Side Reactions: Several side reactions can compete with the desired annulation pathway, consuming starting materials and reducing the yield.
-
Polymerization of the Michael Acceptor: α,β-Unsaturated ketones, particularly methyl vinyl ketone (MVK), are susceptible to polymerization under basic or acidic conditions.[9]
-
Solution: As mentioned, using an MVK equivalent can be effective.[9] Alternatively, adding the Michael acceptor slowly to the reaction mixture can keep its concentration low and minimize polymerization.
-
-
Self-Condensation of the Michael Donor: If the ketone acting as the Michael donor has acidic α-hydrogens, it can undergo self-aldol condensation.
-
Solution: This can be mitigated by using a weaker base that selectively deprotonates the more acidic Michael donor in the presence of the acceptor.[10] For instance, in a reaction between a β-keto ester and a ketone, a weak base like sodium ethoxide will preferentially deprotonate the more acidic β-keto ester.[10]
-
-
Cannizzaro Reaction (for aldehyde substrates): If aldehydes are used as substrates under strongly basic conditions, they can undergo a disproportionation reaction.
-
Solution: This is generally less of a concern for ketone-based annulations but is a critical consideration if aldehydes are involved. Using milder bases or organocatalysts can prevent this side reaction.
-
-
-
Suboptimal Catalyst or Solvent: The choice of catalyst and solvent significantly impacts reaction efficiency.
-
Solution: For base-catalyzed reactions, common choices include hydroxides (NaOH, KOH) and alkoxides (NaOEt, KOtBu). The strength of the base should be carefully considered based on the pKa of the Michael donor.[11] Organocatalysts, such as proline and its derivatives, have emerged as powerful tools for asymmetric Michael-aldol reactions, often providing high yields and enantioselectivity under mild conditions.[9][12][13][14][15][16] Proline is particularly effective in polar aprotic solvents like DMSO, DMF, or acetonitrile.[12][17] However, recent studies have shown that mixtures of methanol and water can also be highly effective and more sustainable.[12][17]
-
Issue 2: Poor Diastereoselectivity in the Aldol Condensation
Question: I am obtaining a mixture of diastereomers of my bicyclic ketone. How can I improve the diastereoselectivity of the intramolecular aldol step?
Probable Causes & Solutions:
The formation of new stereocenters during the aldol cyclization can lead to diastereomeric products. Controlling this is key to a successful synthesis.[18]
-
Transition State Geometry: The stereochemical outcome of the aldol reaction is determined by the geometry of the transition state. The Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, is often used to predict the diastereoselectivity.[18][19]
-
Solution: The choice of metal counterion in the enolate can significantly influence the transition state geometry. Boron enolates, for example, have shorter B-O bonds compared to lithium enolates, leading to a "tighter" transition state and often higher diastereoselectivity.[18][19][20] Lewis acids can also be employed to control stereoselectivity in Mukaiyama-type aldol additions.[20][21]
-
-
Kinetic vs. Thermodynamic Control: The reaction conditions can favor either the kinetically or thermodynamically preferred diastereomer.
-
Solution: Lower reaction temperatures generally favor the kinetic product, which is formed through the lower energy transition state. Higher temperatures allow for equilibration and favor the formation of the more stable thermodynamic product.[18] Experimenting with reaction temperature is a crucial step in optimizing diastereoselectivity.
-
-
Organocatalyst Chirality: In organocatalytic reactions, the chirality of the catalyst directs the stereochemical outcome.
-
Solution: Proline and its derivatives are widely used to induce high levels of enantioselectivity and can also influence diastereoselectivity.[9][13][14] The proposed mechanism involves the formation of a chiral enamine intermediate which then attacks the electrophile in a stereocontrolled manner.[9][14] Screening different chiral organocatalysts may be necessary to achieve the desired diastereomer.
-
Issue 3: Difficulty with Product Purification
Question: The crude product of my annulation reaction is a complex mixture, and I'm struggling to isolate the pure bicyclic ketone. What purification strategies are most effective?
Probable Causes & Solutions:
Purification challenges often arise from the presence of unreacted starting materials, side products, and isomers.
-
Presence of Multiple Products: As discussed, side reactions can lead to a variety of byproducts that co-elute with the desired product during chromatography.
-
Solution: Optimizing the reaction to minimize side products is the first and most crucial step. If a mixture is unavoidable, careful selection of chromatographic conditions is necessary. Normal-phase silica gel chromatography is a common method. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can help resolve closely related compounds. If the product is acid-sensitive, care should be taken during silica gel chromatography.[5]
-
-
Product Instability: The bicyclic ketone product may be unstable under certain conditions.
-
Incomplete Dehydration: The initial aldol addition product is a β-hydroxy ketone (a ketol), which may not fully dehydrate to the final α,β-unsaturated ketone under the reaction conditions.
-
Solution: If the ketol is isolated, a separate dehydration step can be performed, typically under acidic or basic conditions with heating.[9] This can simplify the purification process by converting the mixture of aldol addition and condensation products into a single final product.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for a proline-catalyzed Michael-aldol annulation?
A1: The optimal catalyst loading for proline can vary depending on the specific substrates and reaction conditions. While early reports often used high catalyst loadings (e.g., 30-35 mol%), subsequent studies have shown that lower loadings (e.g., 10-20 mol%) can be effective, particularly with optimized solvent systems.[14][22][23] It is always advisable to screen a range of catalyst loadings to find the best balance between reaction rate, yield, and cost-effectiveness for your specific system.
Q2: Can I run the Michael addition and the aldol condensation as a one-pot reaction?
A2: Yes, the Michael-aldol annulation is frequently performed as a one-pot tandem or cascade reaction.[1][3][14] This approach is often more efficient as it avoids the isolation and purification of the intermediate 1,5-dicarbonyl compound.[8][9] However, in some cases, a two-step procedure with isolation of the Michael adduct can provide better overall yields, especially if the conditions for the two steps are significantly different or if side reactions are problematic in the one-pot setup.[9][14]
Q3: How does the choice of the Michael donor affect the reaction outcome?
A3: The structure and reactivity of the Michael donor (the enolate precursor) are critical. The acidity of the α-protons determines the ease of enolate formation. For example, a β-dicarbonyl compound is significantly more acidic than a simple ketone, which can influence the choice of base and reaction conditions.[3][11] The steric bulk around the α-carbon can also impact the rate and stereoselectivity of both the Michael addition and the subsequent intramolecular aldol cyclization.
Q4: Are there alternatives to methyl vinyl ketone (MVK) as the Michael acceptor?
A4: Yes, due to the propensity of MVK to polymerize, several MVK equivalents have been developed. These are typically compounds that generate MVK in situ or act as synthetic equivalents. Examples include β-chloroketones and β-ammonium ketones.[7][9] Using such precursors can lead to higher yields by minimizing unwanted polymerization.
Experimental Protocols & Data
General Protocol for Proline-Catalyzed Robinson Annulation
This protocol provides a general guideline for the asymmetric Robinson annulation using L-proline as an organocatalyst.
-
To a stirred solution of the ketone (Michael donor, 1.0 mmol) in a suitable solvent (e.g., DMSO, 2.0 mL), add L-proline (0.2 mmol, 20 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the α,β-unsaturated ketone (Michael acceptor, e.g., MVK, 1.2 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 35°C) and monitor its progress by TLC or LC-MS. Reaction times can range from several hours to several days.[14]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).[22]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired bicyclic ketone.
Table 1: Effect of Solvent on a Proline-Catalyzed Aldol Reaction
The following table summarizes the effect of different protic solvents on the conversion and enantioselectivity of a model proline-catalyzed aldol reaction.
| Entry | Solvent (v/v) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Methanol | 24 | 60 | 85 |
| 2 | Water | 24 | 25 | 95 |
| 3 | Methanol/Water (2:1) | 24 | 90 | 92 |
| 4 | Methanol/Water (1:1) | 24 | 85 | 94 |
Data adapted from a study on proline-catalyzed aldol reactions, illustrating the significant impact of the solvent system.[12][17]
Visualizing the Process
Catalytic Cycle of Proline-Catalyzed Annulation
Caption: Catalytic cycle of the proline-mediated Michael-aldol cascade.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
References
-
Diastereoselection in Aldol Reactions. (n.d.). Organic Chemistry - Pharmacy 180. Retrieved February 12, 2026, from [Link]
-
Robinson Annulation Mechanism & Examples. (n.d.). Total Synthesis. Retrieved February 12, 2026, from [Link]
-
Pizzi, G., Benaglia, M., & Celentano, G. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 10(6), 649. [Link]
-
Houk, K. N., & List, B. (2010). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Accounts of chemical research, 43(5), 657–667. [Link]
-
Aldol reaction. (2024, January 29). In Wikipedia. [Link]
-
The aldol reaction. (2020, August 15). Chemistry LibreTexts. [Link]
-
Reiser, O. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095–1150. [Link]
-
The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. [Link]
-
Riva, R., & Benaglia, M. (2011). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules, 16(7), 5837–5878. [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved February 12, 2026, from [Link]
-
Proline-catalyzed aldol reactions. (2023, November 29). In Wikipedia. [Link]
-
List, B., Pojarliev, P., & Castello, C. (2001). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic Letters, 3(4), 573–575. [Link]
-
Wang, J., Li, H., Xie, H., Zu, L., Shen, X., & Wang, W. (2007). Organocatalytic enantioselective cascade Michael-aldol condensation reactions: efficient assembly of densely functionalized chiral cyclopentenes. Angewandte Chemie (International ed. in English), 46(47), 9050–9053. [Link]
-
Robinson annulation. (2024, February 9). In Wikipedia. [Link]
-
Robinson Annulation Mechanism. (n.d.). BYJU'S. Retrieved February 12, 2026, from [Link]
-
Ali, I., et al. (2016). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. RSC Advances, 6(10), 8345-8354. [Link]
-
Allemann, C., et al. (2007). The Direct Catalytic Asymmetric Aldol Reaction. Chemical Reviews, 107(12), 5471-5569. [Link]
-
Pizzi, G., Benaglia, M., & Celentano, G. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. [Link]
-
Robinson Annulation. (n.d.). Organic Chemistry - Pharmacy 180. Retrieved February 12, 2026, from [Link]
-
Betancort, J. M., & Barbas, C. F. (2001). Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters, 3(23), 3737–3740. [Link]
-
The Robinson Annulation. (2018, December 10). Master Organic Chemistry. [Link]
-
Robinson Annulation. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Connon, S. J. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Communications, 50(56), 7393-7407. [Link]
-
What are some common causes of low reaction yields? (2024, November 20). Reddit. [Link]
-
Michael-aldol Reaction Research Articles. (n.d.). R Discovery. Retrieved February 12, 2026, from [Link]
-
Michael reaction. (2024, January 14). In Wikipedia. [Link]
-
Michael Additions & Robinson Annulation. (2023, January 22). Chemistry LibreTexts. [Link]
-
Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. (2019). Organic Letters, 21(15), 5893-5897. [Link]
-
An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. (2014). Organic Letters, 16(16), 4244-4247. [Link]
-
Jung, M. E., & D'Amico, D. C. (1997). Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation). Journal of the American Chemical Society, 119(51), 12150-12157. [Link]
-
An acid-catalyzed Michael–aldol reaction. (2005). Tetrahedron Letters, 46(22), 3835-3837. [Link]
-
Chad's Prep. (2021, April 26). 21.9 Robinson Annulation | Organic Chemistry [Video]. YouTube. [Link]
-
Crossed Aldol Reaction Using Weak Bases. (2023, April 30). JoVE. [Link]
Sources
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Robinson Annulation [organic-chemistry.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Video: Crossed Aldol Reaction Using Weak Bases [jove.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pharmacy180.com [pharmacy180.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Aldol reaction - Wikipedia [en.wikipedia.org]
- 21. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 22. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Preventing retro-aldol fragmentation in bicyclo[3.2.1]octan-8-one synthesis
Topic: Preventing Retro-Aldol Fragmentation Ticket ID: #RXN-321-ANTI-FRAG Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
System Overview & Diagnostic
User Context: You are attempting to synthesize a bicyclo[3.2.1]octan-8-one scaffold (common in terpenes like gibberellins or alkaloids like tropinone) via an intramolecular aldol cyclization . The Error: You observe the formation of the desired product by TLC/LCMS during the reaction, but it vanishes upon warming, prolonged stirring, or silica gel chromatography, reverting to the open-chain dicarbonyl precursor.
The Root Cause: Thermodynamic Penalty
The bicyclo[3.2.1]octane system possesses significant Baeyer (angle) and Pitzer (torsional) strain , particularly in the bridgehead regions.
-
Mechanism: The aldol reaction is reversible.[1][2] The forward reaction (cyclization) creates a strained bridged system. The reverse reaction (retro-aldol) relieves this strain.
-
The Trigger: Under thermodynamic control (room temperature, reversible bases like NaOEt/KOH), the equilibrium overwhelmingly favors the open-chain precursor.
-
The Catalyst: Even if formed, the
-hydroxy ketone moiety is highly sensitive. Basic workup or acidic silica gel can catalyze the retro-aldol fragmentation.
Diagnostic Workflow
The following logic gate determines your remediation strategy.
Figure 1: Troubleshooting logic for retro-aldol fragmentation. Identify the failure point to select the correct protocol.
Technical Protocols (Troubleshooting Guides)
Protocol A: Kinetic Trapping (The "Freeze" Method)
Applicability: When the product reverts to starting material in the reaction pot before workup. Theory: By using a non-nucleophilic strong base at low temperature, you form the enolate quantitatively. Once the aldol bond forms, the resulting alkoxide is "trapped" immediately, preventing it from collapsing back to the ketone/enolate.
Step-by-Step Procedure:
-
Enolization: Cool THF solution of the precursor to -78°C . Add LDA (1.1 equiv) dropwise. Stir for 30–45 min.
-
Why: Ensures irreversible deprotonation.
-
-
Cyclization: Allow the solution to warm slightly (to -40°C or -20°C) only if necessary for the cyclization to occur. Monitor closely.
-
The Critical Step (Trapping): Do NOT quench with water yet.
-
Add Acetic Anhydride (Ac₂O) (2.0 equiv) or TMSCl (2.0 equiv) directly to the cold reaction mixture.
-
Allow to warm to RT.
-
-
Result: The unstable
-alkoxide is converted into a stable acetate or silyl ether. This derivative cannot undergo retro-aldol fragmentation because the leaving group ability of the oxygen is drastically reduced (acetate/silyl ether vs. alkoxide).
Protocol B: The Mukaiyama Aldol (Lewis Acid Route)
Applicability: When base-mediated cyclization fails entirely due to strain. Theory: Instead of generating a high-energy enolate (which seeks to relieve strain), use a silyl enol ether and a Lewis Acid. This proceeds via an open transition state (non-Zimmerman-Traxler) and often tolerates strained transition states better.
Step-by-Step Procedure:
-
Precursor Prep: Convert the ketone moiety of your precursor to a TMS-enol ether (TMSCl, Et₃N, DMF). Isolate this intermediate.
-
Reaction: Dissolve the silyl enol ether in DCM. Cool to -78°C .
-
Catalysis: Add TiCl₄ or BF₃·OEt₂ (1.0–1.1 equiv).
-
Note: TiCl₄ is preferred for sterically demanding bridged systems due to its chelating ability [1].
-
-
Quench: Pour into vigorous NaHCO₃ solution.
-
Advantage: The product is initially a titanium chelate, which is stable until hydrolysis.
Workup & Isolation Survival Guide
Issue: "My NMR showed product in the crude, but my column yielded only starting material."
Diagnosis: Silica gel is slightly acidic (pH 4–5). The
Corrective Actions:
| Parameter | Standard Practice (AVOID) | Recommended Practice |
| Stationary Phase | Standard Silica Gel (Acidic) | Neutral Alumina or Deactivated Silica |
| Deactivation | None | Slurry silica in solvent + 1–2% Triethylamine (Et₃N) before packing. |
| Eluent | Hexane/EtOAc | Hexane/EtOAc + 0.5% Et₃N (keeps system basic). |
| Speed | Slow gradient | Flash filtration (plug) or rapid chromatography. |
| Alternative | Chromatography | Oxidation: Swern oxidize the crude |
Mechanistic Visualization
Understanding the reversibility is key to defeating it.
Figure 2: The "Trap" pathway (Blue) is the only route that permanently prevents the red dashed "Retro" pathways.
Frequently Asked Questions (FAQ)
Q: Can I use NaOEt/EtOH for this cyclization? A: Highly discouraged. Alkoxide bases promote thermodynamic equilibrium. In the case of bicyclo[3.2.1]octan-8-one, the open-chain form is thermodynamically favored due to lack of ring strain. You will isolate mostly starting material [2].
Q: Why does the Mukaiyama aldol work better here? A: It decouples the nucleophile generation from the bond formation. The Lewis acid activates the electrophile (aldehyde/ketone) without creating a basic environment that supports the retro-reaction. Furthermore, the titanium-aldolate complex is very stable and prevents reversion until you decide to quench it [3].
Q: I need the free alcohol, not the acetate. How do I deprotect without fragmentation? A: This is tricky. If you trapped it as an acetate, hydrolysis requires base (risk of retro-aldol).
-
Strategy: Use Samarium Diiodide (SmI₂) for a reductive cyclization if applicable, or perform the hydrolysis under slightly acidic conditions (if the compound tolerates it) where the retro-aldol mechanism is slower than in base.
-
Better Strategy: Oxidize to the ketone (stable) or reduce to the diol (stable) immediately after deprotection, minimizing the time the molecule exists as a
-hydroxy ketone.
References
-
Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions.[2][3][4][5][6][7][8][9] Link
- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin. (Classic text on thermodynamic vs.
-
Carreira, E. M., & Fessard, T. C. (2014). Mukaiyama Aldol Reaction.[3][6][10] Chem-Station. Link
-
Heathcock, C. H. (1984). The Aldol Reaction: Acid and General Base Catalysis. Comprehensive Organic Synthesis. Link
-
Rochester University Chemistry Dept. (n.d.). Tips for Flash Column Chromatography (Deactivating Silica). Link
Sources
- 1. Khan Academy [khanacademy.org]
- 2. quora.com [quora.com]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2-Hydroxybicyclo[3.2.1]octan-8-one Stereocontrol
The following Technical Support Guide addresses the stereochemical control of 2-hydroxybicyclo[3.2.1]octan-8-one , specifically focusing on solvent effects during its synthesis (via annulation) and functionalization (via reduction).
Topic: Solvent Effects on Endo/Exo Ratio & Stereoselectivity Audience: Medicinal Chemists, Process Development Scientists Version: 1.0 (Current as of 2026)
Diagnostic & Triage: Define Your Workflow
Before optimizing solvent systems, identify which stage of the synthetic pathway you are troubleshooting. The "Endo/Exo ratio" is determined at two distinct points with different mechanistic drivers.[1][2][3][4]
| Workflow Stage | Primary Reaction | Dominant Mechanism | Solvent Influence |
| A. Scaffold Construction | Michael-Aldol Annulation | Thermodynamic Equilibrium | High: Solvent polarity shifts the aldol equilibrium. |
| B. Ketone Reduction | Hydride Reduction (NaBH₄) | Steric Approach Control | Low to Moderate: Solvent affects cation coordination and rate, but steric bias is intrinsic. |
Module A: Reduction of Bicyclo[3.2.1]octane-2,8-dione
Issue: "I am reducing the 2,8-dione and getting mostly the Endo-alcohol. How do I get the Exo-isomer?"
The Mechanistic Reality
In the bicyclo[3.2.1]octane system, the Endo-alcohol is generally the thermodynamic product and also the kinetic product of hydride reduction.
-
Kinetic Control: The hydride reagent (e.g., NaBH₄) attacks from the Exo-face (the "top" face near the one-carbon bridge). This face is sterically less hindered than the Endo-face (shielded by axial hydrogens).
-
Result: Exo-attack
Endo-alcohol . -
Thermodynamics: The Endo-alcohol occupies a pseudo-axial position that avoids severe steric repulsion with the C8-bridge (which destabilizes the Exo-alcohol/pseudo-equatorial isomer).
Solvent Selection Guide (Reduction)
Goal 1: Maximize Endo-Selectivity (>95:5)
To reinforce the natural steric bias, use small, hard hydride sources in protic solvents.
-
Recommended Solvent: Methanol (MeOH) or Ethanol (EtOH).[5]
-
Reagent: NaBH₄ (0.25 - 0.5 equiv).
-
Temperature: -78°C to 0°C.
-
Mechanism: Protic solvents solvate the borohydride anion and the sodium cation, preventing chelation and enforcing "pure" steric control. The small effective size of the reagent allows rapid attack from the open Exo-face.
Goal 2: Access the Exo-Alcohol (The "Difficult" Isomer)
Direct reduction rarely yields the Exo-alcohol as the major product. Changing solvents (e.g., to THF) typically only erodes selectivity (e.g., from 95:5 to 80:20) rather than reversing it.
Protocol for Exo-Enrichment: If you require the Exo-isomer, do not rely on solvent effects alone. Use one of the following validated strategies:
-
Mitsunobu Inversion: Isolate the major Endo-alcohol and invert it using DIAD/PPh₃/Benzoic acid.
-
Meerwein-Ponndorf-Verley (MPV) Reduction:
-
Solvent: Isopropanol (reflux).
-
Reagent: Aluminum Isopropoxide (Al(OiPr)₃).
-
Logic: While MPV is thermodynamic, if the Exo-isomer has any stability advantage (e.g., due to specific substituents), this method allows equilibration. Note: In unsubstituted systems, this may still favor Endo.
-
Module B: Michael-Aldol Annulation (Scaffold Synthesis)
Issue: "I am synthesizing the skeleton from a 1,3-dione and an enal. The solvent is affecting my diastereomeric ratio."
The Mechanistic Reality
The construction of the bicyclo[3.2.1] system often involves a Robinson Annulation-type sequence (Michael addition followed by intramolecular Aldol). The final aldol closure is reversible.
-
Thermodynamic Product: Often the Endo-alcohol (for reasons described above).
-
Kinetic Product: Can be the Exo-alcohol depending on the folding of the intermediate enolate.
Solvent Troubleshooting Table
| Desired Outcome | Recommended Solvent System | Mechanistic Rationale |
| Thermodynamic Ratio (Endo Major) | Protic / Polar (MeOH, Water, DMSO) | Polar solvents stabilize the charged intermediates, facilitating proton transfer and equilibration to the most stable isomer (Endo). |
| Kinetic Ratio (Mixed/Exo Enriched) | Aprotic / Non-Polar (DCM, Toluene) | Non-polar solvents suppress the retro-aldol equilibrium. The product ratio is determined by the transition state energy of the cyclization step. |
| Catalyst Influence | Organocatalysts (e.g., Proline) | Chiral amines in solvents like CHCl₃ or THF can override substrate control, directing the stereochemistry via specific H-bonding transition states. |
Visualizing the Stereocontrol
The following diagram illustrates the steric approach vectors and the resulting product stereochemistry.
Caption: Steric approach vectors for hydride reduction. Exo-face attack is kinetically favored, yielding the Endo-alcohol.
Analytical Validation (NMR)
Do not rely on retention time alone. Use 1H NMR coupling constants (
| Feature | Endo-Alcohol (Major) | Exo-Alcohol (Minor) |
| C2-H Orientation | Exo (Equatorial-like) | Endo (Axial-like) |
| Signal Appearance | Narrow Multiplet or Triplet | Broad Doublet of Doublets |
| Coupling ( | Small | Large |
| Mechanistic Note | The C2-H is gauche to bridgehead C1-H and C3-H | The C2-H is anti-periplanar to C3-H |
Protocol for Determination:
-
Acquire 1H NMR in CDCl₃.
-
Locate the carbinol proton (CH-OH) signal (typically 3.8 - 4.2 ppm).
-
Measure the width at half-height (
).- Hz: Indicates Endo-Alcohol.
- Hz: Indicates Exo-Alcohol.
Frequently Asked Questions (FAQ)
Q: Can I use L-Selectride to reverse the selectivity to the Exo-alcohol? A: Likely no . L-Selectride is a bulky hydride that amplifies steric control. Since the Exo-face is already the less hindered approach, L-Selectride will likely increase the ratio of the Endo-alcohol (the product of Exo-attack) even further. To get the Exo-alcohol, you need to force attack from the hindered Endo-face, which is difficult with hydride reagents.
Q: Why does my annulation ratio change when I scale up? A: This is often a temperature control issue affecting the thermodynamic equilibrium. On a larger scale, heat dissipation is slower. If the reaction warms up, it may drift toward the thermodynamic product (Endo). Ensure efficient cooling (-10°C to 0°C) to maintain kinetic ratios if that is your target.
Q: I see a "boat-chair" conformation mentioned in literature. Does this affect me? A: Yes, if you have bulky substituents (e.g., 2,4,4-trimethyl). The bicyclo[3.2.1] skeleton can twist to relieve strain. However, for the standard 2-hydroxy-8-one, the chair conformation of the six-membered ring is dominant, and the guidelines above hold true.
References
-
Stereoselectivity and Kinetics of Borohydride Reduction
-
Solvent Effects in Annulation
- Title: Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.
- Source: RSC Advances / UCL Discovery.
-
URL:[Link]
-
Organocatalytic Synthesis & Stereocontrol
- Title: Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes.
- Source: MDPI (Molecules).
-
URL:[Link]
-
Rearrangement & Stereochemistry (Stemodane)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. storre.stir.ac.uk [storre.stir.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity, Biotransformations, Metabolites and Derivatives Biological Activity, Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
Controlling regioselectivity in substituted cyclohexane-1,3-dione annulations
The following guide is designed as a Tier-3 Technical Support resource for organic chemists and process engineers. It prioritizes mechanistic causality and actionable troubleshooting over generic descriptions.
Status: Operational Ticket Focus: Regioselectivity (C- vs. O-alkylation), Desymmetrization, and Annulation Efficiency. Assigned Specialist: Senior Application Scientist
System Overview & Core Challenges
Cyclohexane-1,3-diones are ambident nucleophiles. The central carbon (C2) is highly acidic (
The User's Dilemma:
-
O- vs. C-Selectivity: Hard electrophiles or polar aprotic solvents often lead to undesired O-alkylation (enol ethers), killing the annulation sequence.
-
Annulation Failure: In Robinson annulations (e.g., Wieland-Miescher ketone synthesis), the Michael addition may succeed, but the subsequent aldol condensation (ring closure) often stalls or reverses.
-
Stereocontrol: In 2-substituted substrates, distinguishing between the two enantiotopic carbonyl groups (desymmetrization) requires specific organocatalytic intervention.
Troubleshooting Module: O- vs. C-Alkylation
Issue: "I am attempting a Michael addition/alkylation at C2, but I am isolating enol ethers (O-alkylation)."
Diagnostic Matrix
Use the following logic to determine why your reaction is diverging to the oxygen terminus.
Figure 1: Decision tree for predicting alkylation site based on reaction parameters.
Technical Solution: The "Hard-Soft" Protocol
To force C-alkylation on stubborn substrates, you must manipulate the Hard-Soft Acid-Base (HSAB) parameters.
Protocol 1: Lithium-Mediated C-Alkylation
Rationale: Lithium (
-
Solvent: Use THF or Toluene (avoid DMSO/DMF which solvate cations too well).
-
Base: Use LiH or LDA (Lithium Diisopropylamide).
-
Additive: If using soft electrophiles (like methyl vinyl ketone for annulation), no additive is needed. If using alkyl halides, add LiI (Lithium Iodide) to ensure the electrophile is "softened" via Finkelstein exchange in situ.
Protocol 2: The Hydrazone Workaround (For Unactivated Electrophiles) If direct C-alkylation fails repeatedly, convert the dione to a dimethylhydrazone.
-
Mechanism: The hydrazone nitrogen is less electronegative than oxygen, destabilizing the negative charge on the heteroatom and directing reactivity almost exclusively to the carbon.
-
Step 1: React dione with
(cat. acid) Mono-hydrazone. -
Step 2: Deprotonate (LDA) and Alkylate.
-
Step 3: Hydrolysis (
, THF/H2O) restores the dione.
Troubleshooting Module: The Robinson Annulation
Context: Synthesis of Wieland-Miescher Ketone (WMK) analogues.[1] Issue: "I get the Michael adduct (triketone), but the ring won't close."
The "Stalled Intermediate" Fix
The Robinson annulation proceeds in two distinct energetic steps:
-
Michael Addition: Kinetic control, fast, often reversible.
-
Aldol Condensation: Thermodynamic control, slower, requires dehydration to drive equilibrium.
If your reaction stalls at the intermediate alcohol (aldol product) or reverts to starting material, switch from basic to acidic conditions for the second step.
Optimized Protocol: The Two-Stage Annulation
| Stage | Reagents | Conditions | Critical Control Point |
| 1. Michael | MVK (1.2 eq), | Keep temp low to prevent polymerization of MVK. Monitor disappearance of dione. | |
| 2. Cyclization | L-Proline (10 mol%) OR | DMSO or Toluene, | Proline: Induces asymmetry (Hajos-Parrish).Acid: Promotes dehydration, driving the reaction forward entropically. |
Why Proline? L-Proline acts as a bifunctional organocatalyst. The amine forms an enamine with the side-chain ketone (raising the HOMO), while the carboxylic acid hydrogen-bonds to the ring ketone (lowering the LUMO), directing the intramolecular aldol reaction with high enantioselectivity (Desymmetrization).
Advanced Module: Organocatalytic Desymmetrization
Topic: Controlling Regioselectivity in 2,2-Disubstituted Diones. Audience: Drug discovery chemists building quaternary centers.
When the C2 position is already substituted (e.g., 2-methylcyclohexane-1,3-dione), the substrate is prochiral. An annulation event must distinguish between the two equivalent carbonyl groups to create a chiral quaternary center.
Mechanism of Action (Hajos-Parrish-Eder-Sauer-Wiechert)
The reaction does not proceed via a simple enolate. It proceeds via an Enamine intermediate.[2]
Figure 2: Pathway for organocatalytic desymmetrization.
FAQ: Why is my ee% low?
-
Water Content: The reaction generates water. In the early stages, small amounts of water help hydrolyze the iminium intermediate. However, excess water can hydrolyze the enamine non-selectively.
-
Fix: Use reagent-grade DMSO or DMF. Do not use strictly anhydrous conditions (reaction may be too slow), but avoid wet solvents.
-
-
Temperature: Higher temperatures promote the racemic background reaction (uncatalyzed aldol).
-
Fix: Keep reaction at room temperature (
). Only heat if conversion is <10% after 24h.
-
-
Catalyst Loading: Standard is 10-20 mol%. Dropping below 5 mol% often reduces selectivity due to competitive background reactions.
References & Verification
The protocols and mechanisms described above are grounded in the following authoritative sources:
-
Hajos-Parrish Reaction (Origins of Desymmetrization):
-
Hajos, Z. G.; Parrish, D. R.[3] Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. J. Org. Chem. 1974 , 39, 1615.
-
(Verified ACS Pubs)
-
-
C- vs O-Alkylation Mechanics:
-
Reutrakul, V.; et al. Selectivity in the Alkylation of 1,3-Cyclohexanedione Enolates. J. Am. Chem. Soc.
-
Note: See standard texts on HSAB theory (Pearson) applied to enolates.
-
-
Organocatalytic Desymmetrization (Modern Context):
-
Chegondi, R. et al. Organocatalytic enantioselective desymmetrization of enal-tethered cyclohexane-1,3-diones.[2] Chemical Communications, 2024 .
-
-
Wieland-Miescher Ketone Synthesis Review:
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Organocatalytic enantioselective desymmetrization of enal-tethered cyclohexane-1,3-diones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Precision NMR: A Comparative Guide to Using NOESY for Stereochemical Assignment in Bicyclic Ketones
Executive Summary
In the structural elucidation of bicyclic ketones—common scaffolds in terpenes (e.g., camphor, fenchone) and pharmaceutical intermediates (e.g., decalones)—determining relative stereochemistry is a critical bottleneck. While X-ray crystallography remains the gold standard, it requires crystalline samples, which many lipophilic ketones are not.
This guide evaluates Nuclear Overhauser Effect Spectroscopy (NOESY) as the primary method for solution-state stereochemical assignment. We compare its efficacy against ROESY , J-coupling analysis , and Computational NMR (DFT) , providing a validated workflow for researchers to distinguish between cis- and trans-fused ring systems and assign equatorial/axial substituent configurations with high confidence.
Comparative Analysis: NOESY vs. Alternative Methodologies
When assigning stereochemistry in rigid bicyclic systems, researchers must choose the technique that minimizes ambiguity. The following analysis compares NOESY against its primary alternatives based on sensitivity, artifact susceptibility, and physical state requirements.
Table 1: Performance Matrix of Stereochemical Assignment Techniques
| Feature | NOESY (1D/2D) | ROESY | J-Coupling ( | X-Ray Crystallography |
| Primary Mechanism | Cross-relaxation (Dipolar coupling) | Cross-relaxation (Rotating frame) | Scalar coupling (Karplus relation) | Electron density diffraction |
| Information Content | Through-space distance (< 5 Å) | Through-space distance (< 5 Å) | Dihedral angles | Absolute 3D coordinates |
| Sample State | Solution | Solution | Solution | Solid Crystal (Required) |
| Molecular Weight Bias | Fails near MW ~1000-1200 (Zero-crossing) | Works for all MW | Independent of MW | N/A |
| Key Artifacts | Zero-Quantum Coherence (ZQC), Spin Diffusion | TOCSY transfer, Offset dependence | Spectral overlap, Second-order effects | Crystal packing forces |
| Suitability for Bicyclics | High (for rigid small molecules) | High (if NOE is weak/null) | Medium (requires specific H-H adjacency) | Gold Standard (if solid) |
Expert Insight: Why NOESY is the Default for Bicyclic Ketones
Bicyclic ketones typically possess low molecular weights (< 500 Da). In this regime, the correlation time (
Mechanistic Foundation & Experimental Logic
The determination of stereochemistry relies on the
The "Zero-Crossing" Trap
A critical failure point in NOE experiments is the "null point" where
-
Small molecules (Bicyclic ketones):
Positive NOE (Phase opposite to diagonal). -
Mid-size molecules:
Zero NOE (NOESY fails; use ROESY). -
Large molecules:
Negative NOE (Phase same as diagonal).
Diagram 1: The NOESY Magnetization Transfer Pathway
This diagram illustrates the flow of magnetization and the critical decision points for parameter selection to maximize signal-to-noise and minimize artifacts.
Figure 1: Critical workflow for NOESY acquisition. Note the feedback loop: if spin diffusion (multi-step transfer) is detected, the mixing time must be reduced.
Experimental Protocol: High-Fidelity NOESY Acquisition
To differentiate between subtle stereoisomers (e.g., endo vs. exo in norbornanones, or cis vs. trans decalones), the standard "push-button" NOESY is often insufficient.
Step 1: Sample Preparation (The Hidden Variable)
Paramagnetic oxygen promotes relaxation via a dipolar mechanism that competes with the NOE, quenching the signal.
-
Protocol: Dissolve 5-20 mg of the ketone in 0.6 mL of deuterated solvent (CDCl
or C D ). -
Action: Degas the sample by bubbling argon for 5 minutes or using the freeze-pump-thaw method (3 cycles). This can increase NOE enhancement by factors of 2-3x.
Step 2: Pulse Sequence Selection
-
Standard: noesygpph (Bruker) or equivalent. Uses gradients for coherence selection (cleaner artifacts).
-
For Crowded Spectra: Use Zero-Quantum suppression sequences (e.g., noesygpphzs). ZQC artifacts appear as anti-phase dispersive signals that can obscure genuine cross-peaks between scalar-coupled protons (e.g., geminal protons in the ring).
Step 3: Mixing Time ( ) Optimization
The mixing time is the period where magnetization transfer occurs.
-
Initial Screen: Set
ms. -
Refinement:
-
If cross-peaks are absent: Increase to 800 ms (risk of
relaxation loss). -
If all protons show correlations (Spin Diffusion): Decrease to 300-400 ms.
-
The "Buildup" Method (Gold Standard): Acquire spectra at
ms. Plot intensity vs. time. The initial slope gives the true cross-relaxation rate ( ), free from spin diffusion errors.
-
Data Interpretation: Assigning Stereochemistry
In bicyclic ketones, the carbonyl group distorts the ring, often flattening one side. The assignment relies on identifying "flagpole" interactions or 1,3-diaxial correlations.
Case Study: Cis- vs. Trans-Decalone
-
Trans-decalin: Rigid, two chair forms fused. The bridgehead protons are anti-periplanar (
).-
NOESY Signature: No NOE between bridgehead protons. Strong NOE between axial protons on the same face.
-
-
Cis-decalin: Flexible, steroidal-like fold. The bridgehead protons are syn-clinal (
).-
NOESY Signature: Strong NOE between the two bridgehead protons.
-
Diagram 2: Logic Tree for Stereochemical Assignment
This decision tree guides the researcher through the interpretation of cross-peaks to a final structural assignment.
Figure 2: Decision logic for assigning ring fusion stereochemistry in decalones using combined J-coupling and NOESY data.
Self-Validating the Data (Quality Control)
To ensure scientific integrity, the NOESY data must be self-validated. Do not rely on a single cross-peak.
-
The Reference Distance: Identify a geminal pair (CH
) or ortho-aromatic protons within the molecule. These have a fixed distance (~1.78 Å for geminal).-
Validation: If the NOE signal for this pair is weak or absent, your mixing time is too short, or the sample is not degassed.
-
-
Symmetry Check: The cross-peak
must match the intensity of . Significant asymmetry suggests noise or thermal instability. -
Sign Check: For small bicyclic ketones, NOE peaks must have the opposite sign (phase) to the diagonal peaks. If they have the same sign, you are observing chemical exchange (unlikely in rigid ketones) or you have a large aggregate/molecule (use ROESY).
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).
-
Reich, H. J. (2024). The Nuclear Overhauser Effect (NOE). University of Wisconsin-Madison Chemistry Department.
-
Neuhaus, D., & Williamson, M. P. (2000).
-
Bruker. (n.d.). NMR Pulse Sequences: NOESY. Bruker User Guides.
Technical Comparison Guide: Stereochemical Determination of 2-Hydroxybicyclo[3.2.1]octan-8-one Derivatives
Executive Summary
The bicyclo[3.2.1]octan-8-one scaffold represents a privileged structural motif in natural product synthesis (e.g., gibberellins, terpenoids) and modern drug discovery due to its rigid conformation and potential for high Fsp³ character. However, the introduction of a hydroxyl group at the C2 position creates significant stereochemical ambiguity. The distinction between endo- and exo- isomers is critical for biological activity but often unresolvable via standard 1D NMR due to signal overlap and subtle coupling constant differences in the bridged system.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) for resolving these derivatives. It provides experimental protocols for crystallizing these often-oily intermediates and presents specific crystallographic data supporting the superiority of SC-XRD for absolute configuration assignment.
Comparative Analysis: SC-XRD vs. NMR vs. DFT
For 2-hydroxybicyclo[3.2.1]octan-8-one derivatives, the primary challenge is determining the relative configuration of the C2-hydroxyl group with respect to the C8-bridge and any C6/C7 substituents.
Performance Matrix
| Feature | SC-XRD (Gold Standard) | NMR (NOESY/COSY) | DFT (GIAO) |
| Stereochemical Certainty | Absolute (100%) | Probabilistic (60-80%) | Theoretical Support |
| Sample State | Solid (Single Crystal required) | Solution | Virtual |
| Resolution Limit | Atomic (<0.8 Å) | Averaged environment | N/A |
| Ambiguity Source | Crystal twinning/disorder | NOE signal overlap in rigid bridges | Basis set limitations |
| Time to Result | 24-48 hours (post-crystal) | 1-4 hours | 24-72 hours (compute) |
| Material Requirement | <1 mg (recoverable) | 5-20 mg | None |
Why NMR Fails for this Scaffold
In the bicyclo[3.2.1] system, the rigid boat/chair conformations of the six-membered ring often result in:
-
Karplus Curve Deviations: Dihedral angles for endo and exo protons at C2 often result in similar
coupling constants (approx. 4-6 Hz), making -value analysis inconclusive. -
NOE Blind Spots: The distance between the C2-proton and the bridgehead (C1/C5) or the C8-bridge protons changes minimally between isomers, leading to weak or ambiguous NOE enhancements.
Technical Deep Dive: Crystallographic Data
Case Study: Nitro-Substituted Derivatives
Recent studies involving the Michael-Henry reaction have synthesized complex derivatives like (1R,5R,6S,7S)-1-Hydroxy-7-nitro-6-(4-nitrophenyl)bicyclo[3.2.1]octan-8-one . X-ray analysis was required because the creation of four contiguous stereocenters generated diastereomers indistinguishable by NMR.
Crystallographic Parameters (Representative Data)
-
Crystal System: Monoclinic or Triclinic (derivative dependent).
-
Space Group: Typically
or for racemates; chiral space groups ( ) for enantiopure forms. -
Key Bond Lengths:
-
: 1.54 Å (typical
) - : 1.21 Å (carbonyl character preserved)
- (Bridge): Often elongated (~1.56 Å) due to ring strain.
-
: 1.54 Å (typical
-
Ring Puckering: The six-membered ring typically adopts a distorted chair conformation, while the five-membered bridge adopts an envelope conformation.
Structural Logic Flow
The following diagram illustrates the decision-making process for assigning stereochemistry in these derivatives.
Figure 1: Decision logic for deploying SC-XRD in bicyclic scaffold characterization.
Experimental Protocols
Crystallization of Oily Bicyclic Ketones
Derivatives of 2-hydroxybicyclo[3.2.1]octan-8-one often exist as viscous oils or amorphous solids due to conformational flexibility in the substituents. Standard evaporation often fails.
Recommended Method: Slow Vapor Diffusion This method is superior for growing diffraction-quality single crystals from limited material (<5 mg).
Reagents:
-
Solvent (Inner Vial): Ethyl Acetate or Dichloromethane (DCM).
-
Precipitant (Outer Vial): Pentane or Hexane.
Protocol:
-
Dissolution: Dissolve 3-5 mg of the pure derivative in 0.5 mL of the Solvent in a small (1.5 mL) GC vial. Ensure the solution is clear and free of particulate matter (filter through 0.2 µm PTFE if necessary).
-
Setup: Place the open GC vial inside a larger (20 mL) scintillation vial.
-
Diffusion: Carefully add 3-5 mL of the Precipitant to the outer vial. Do not let the precipitant spill into the inner vial.
-
Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent rapid solvent loss.
-
Incubation: Store at 4°C (if thermally stable) or Room Temperature in a vibration-free environment.
-
Observation: Inspect for crystal growth after 24-72 hours. Crystals usually form at the meniscus or on the glass walls.
Crystallization Workflow Visualization
Figure 2: Optimized vapor diffusion workflow for bicyclic ketone derivatives.
References
-
Base catalyzed synthesis of bicyclo[3.2.1]octane scaffolds. Organic & Biomolecular Chemistry. (2015). Describes the synthesis and X-ray characterization of 2-hydroxybicyclo[3.2.1]octan-8-one derivatives.
-
Enantioselective synthesis of bicyclo[3.2.1]octan-8-ones using a tandem Michael-Henry reaction. Journal of Organic Chemistry. (2011). Provides detailed NMR and X-ray data for nitro-substituted derivatives (Compound 3g).
-
Stereochemistry of the Bicyclo[3.2.1]octane System. Journal of the American Chemical Society. Foundational work on the conformational analysis of the bicyclo[3.2.1] scaffold.
-
PubChem Compound Summary: Bicyclo[3.2.1]octan-8-one. National Library of Medicine.
A Comparative Analysis of the Reactivity of Bicyclo[3.2.1]octan-8-one and Bicyclo[3.3.1]nonane Systems for the Modern Chemist
In the intricate world of synthetic chemistry, the selection of a molecular scaffold is a critical decision that dictates the trajectory of a research program. Among the diverse array of bicyclic frameworks, the bicyclo[3.2.1]octane and bicyclo[3.3.1]nonane systems are foundational motifs in the architecture of numerous natural products and pharmaceutical agents.[1] This guide provides an in-depth, objective comparison of the reactivity of bicyclo[3.2.1]octan-8-one and its close counterpart, bicyclo[3.3.1]nonan-9-one. By delving into their structural nuances, inherent strain, and conformational dynamics, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically leverage these valuable synthetic intermediates.
At a Glance: Structural and Energetic Comparison
The reactivity of any cyclic molecule is intrinsically linked to its three-dimensional structure and the associated strain energy.[2] A comparative overview of these fundamental properties for bicyclo[3.2.1]octane and bicyclo[3.3.1]nonane provides a crucial foundation for understanding their chemical behavior.
| Property | Bicyclo[3.2.1]octane | Bicyclo[3.3.1]nonane |
| Parent Hydrocarbon | Bicyclo[3.2.1]octane | Bicyclo[3.3.1]nonane |
| Preferred Conformation | The six-membered ring predominantly adopts a chair conformation. | Primarily exists in a twin-chair conformation, with chair-boat and boat-boat conformations also possible.[3] |
| Calculated Strain Energy | 12.1 kcal/mol | ~7.0 kcal/mol (for the twist-boat conformation)[4] |
Note: Strain energies can vary based on the computational method. The provided values serve as a comparative reference.
The lower strain energy of the bicyclo[3.3.1]nonane system, particularly in its more stable conformations, suggests a greater thermodynamic stability compared to the bicyclo[3.2.1]octane framework. This difference in inherent strain is a key determinant of their relative reactivities.
Conformational Landscapes: A Deeper Dive
The conformational flexibility of these bicyclic systems plays a pivotal role in dictating the stereochemical outcome of their reactions.
Bicyclo[3.2.1]octane: The bicyclo[3.2.1]octane skeleton is a relatively rigid structure. The six-membered ring is constrained to a chair-like conformation, while the five-membered ring adopts an envelope shape. This rigidity can be advantageous in synthesis, as it often leads to higher stereoselectivity in reactions.
Caption: Chair conformation of the bicyclo[3.2.1]octane skeleton.
Bicyclo[3.3.1]nonane: In contrast, the bicyclo[3.3.1]nonane system exhibits greater conformational flexibility. It can exist in three primary conformations: a C2v-symmetric twin-chair (CC), a Cs-symmetric boat-chair (BC), and a C2-symmetric twisted twin-boat (BB).[3] While the twin-chair conformation is generally the most stable, the energy differences between conformers can be small, and the preferred conformation can be influenced by substitution.[3] This conformational dynamism can lead to a more complex mixture of products in certain reactions.
Caption: Conformational equilibrium in the bicyclo[3.3.1]nonane system.
Reactivity Comparison: A Tale of Two Ketones
The differing structural and energetic profiles of bicyclo[3.2.1]octan-8-one and bicyclo[3.3.1]nonan-9-one manifest in their distinct chemical reactivities.
Nucleophilic Addition to the Carbonyl Group
Nucleophilic attack on the carbonyl carbon is a fundamental reaction of ketones. The facial selectivity of this attack is governed by steric hindrance and stereoelectronic effects.
Bicyclo[3.2.1]octan-8-one: The carbonyl group at the C8 position is relatively exposed. Nucleophilic attack is generally favored from the exo face to avoid steric hindrance from the ethano bridge.
Bicyclo[3.3.1]nonan-9-one: The stereochemical outcome of nucleophilic addition to bicyclo[3.3.1]nonan-9-one is highly dependent on the conformation of the bicyclic system. In the preferred twin-chair conformation, the endo face is sterically hindered by the axial hydrogens at C3 and C7. Consequently, nucleophilic attack, such as hydride reduction, predominantly occurs from the less hindered exo face. Studies on the reduction of bicyclo[3.3.1]nonane-2,9-dione with complex hydrides have shown high diastereoselectivity at the C9 carbonyl group.[5]
Experimental Protocol: Hydride Reduction of a Bicyclic Ketone
A representative procedure for the reduction of a bicyclic ketone is as follows:
-
A solution of the bicyclic ketone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF) is cooled to 0 °C in an ice bath.
-
Sodium borohydride (NaBH₄, 1.1 eq) is added portionwise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Enolate Formation and Subsequent Reactions
The formation of enolates and their subsequent reactions are cornerstones of carbon-carbon bond formation in organic synthesis. The regioselectivity and stereoselectivity of enolate formation are influenced by the geometry of the bicyclic system.
Bicyclo[3.2.1]octan-8-one: Deprotonation of bicyclo[3.2.1]octan-8-one can lead to the formation of two possible enolates. The kinetic enolate is formed by removal of a proton from the less substituted α-carbon, while the thermodynamic enolate results from deprotonation at the more substituted α-carbon. The formation of bicyclo[3.2.1]octan-8-ones through tandem Michael-Henry reactions demonstrates the accessibility and reactivity of its enolate precursors.[6]
Bicyclo[3.3.1]nonan-9-one: The formation of enolates from bicyclo[3.3.1]nonan-9-one is also a key transformation. The flexible conformational nature of this system can influence the stereochemical outcome of subsequent alkylation or aldol reactions. The expedient synthesis of 9-disubstituted bicyclo[3.3.1]nonane-3-ones via a double Michael addition highlights the utility of enolate chemistry in this system.[7]
Experimental Workflow: Tandem Michael-Aldol Annulation
The following workflow illustrates a general procedure for the synthesis of bicyclic ketones via a domino Michael-Aldol reaction:[8]
Caption: Workflow for the synthesis of bicyclic ketones via a domino Michael-Aldol annulation.
Conclusion: Strategic Application in Synthesis
The choice between a bicyclo[3.2.1]octane and a bicyclo[3.3.1]nonane scaffold is a strategic one, dictated by the desired stereochemical outcome and the intended synthetic transformations.
-
Bicyclo[3.2.1]octan-8-one offers a more rigid framework, which can lead to higher stereoselectivity in reactions at the carbonyl group and adjacent positions. Its inherent strain can also be harnessed as a driving force in certain rearrangement reactions.
-
Bicyclo[3.3.1]nonane , with its greater conformational flexibility and lower strain energy, provides a more dynamic scaffold. This can be advantageous for creating molecular diversity and for applications where conformational adaptability is desired for biological activity.
By understanding the fundamental differences in their structure, strain, and reactivity, chemists can make informed decisions in the design and execution of complex synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.
References
- Filippini, M.-H.; Rodriguez, J. Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chem. Rev.1999, 99 (1), 27–76.
- Berg, U.; Butkus, E.; Stoncius, A. Stereochemistry of the reduction of bicyclo[3.3.1]nonane-2,9-dione by complex hydrides. J. Chem. Soc., Perkin Trans. 21995, 97-104.
- Glebov, E. M.; et al. 4.3.6 Strain Energies and Heats of Formation. In Modern Physical Organic Chemistry; CRC Press, 2005.
- Zefirov, N. S.; Palyulin, V. A. Conformational Analysis of Bicyclo[3.3.1]nonanes. Top. Stereochem.1991, 20, 171-230.
- Bachrach, S. M. Ring Strain Energy. In Computational Organic Chemistry; John Wiley & Sons, Inc., 2014.
- Promontorio, R. Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. PhD Thesis, University College London, 2017.
- Zhao, G.-L.; et al. Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael–Henry reaction. Tetrahedron2010, 66 (41), 8062-8067.
- Gravel, M.; et al. Expedient synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes via the double Michael addition to cyclic dienones. RSC Adv.2015, 5, 10231-10234.
- Promontorio, R.; Richard, J.-A.; Marson, C. M. Domino Michael-Aldol Annulations for the Stereocontrolled Synthesis of Bicyclo[3.3.1]nonane and Bicyclo[3.2.1]octane Derivatives. Org. Biomol. Chem.2018, 16, 5426-5436.
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 5. Sci-Hub. Stereochemistry of the reduction of bicyclo[3.3.1]nonane-2,9-dione by complex hydrides / Journal of the Chemical Society, Perkin Transactions 2, 1995 [sci-hub.sg]
- 6. Enantioselective synthesis of bicylco[3.2.1]octan-8-ones using a tandem Michael-Henry reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expedient synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes via the double Michael addition to cyclic dienones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Comparative Guide: Chiral HPLC Resolution of Bicyclo[3.2.1]octan-8-one Derivatives
This guide provides a technical, comparative analysis of chiral HPLC methods for resolving substituted bicyclo[3.2.1]octan-8-one enantiomers.
Note on Chirality: The parent bicyclo[3.2.1]octan-8-one molecule possesses a plane of symmetry (
Executive Summary & Strategic Approach
Resolving rigid, bridged bicyclic ketones presents a unique chromatographic challenge. Unlike flexible linear molecules, the bicyclo[3.2.1]octane framework is conformationally locked. Chiral recognition depends less on "induced fit" and more on precise steric discrimination and dipole-dipole interactions within the chiral stationary phase (CSP) pores.
For these scaffolds, Polysaccharide-based CSPs (specifically Amylose and Cellulose derivatives) are the superior choice over Pirkle-type or Ligand Exchange phases, primarily due to their ability to accommodate the bulky bicyclic cage while engaging hydrogen bonding sites on the ketone or its neighboring substituents.
Quick Comparison of Methodologies
| Feature | Method A: Amylose Tris (AD-H) | Method B: Cellulose Tris (OJ-H) | Method C: Pirkle-Type (Whelk-O 1) |
| Primary Mechanism | Steric inclusion + H-bonding | H-bonding + Dipole-dipole | |
| Best For | Bulky, aromatic-substituted analogs | Carbonyl-rich / Polar substituents | Analogs with strong |
| Resolution ( | High (> 1.5 typical) | Moderate to High | Low (unless derivatized) |
| Robustness | Excellent | Good | Excellent |
| Throughput | High (Prep-scale friendly) | Medium | High |
Detailed Methodologies
Method A: The Gold Standard (Amylose-Based CSPs)
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) Applicability: This is the first-line choice for 2-substituted and 6-substituted bicyclo[3.2.1]octan-8-ones, particularly those derived from Michael-Henry reactions (e.g., nitro- or aryl-substituted).
Scientific Rationale:
The AD-H phase forms a helical cavity. The rigid bicyclic skeleton of the octan-8-one fits snugly into the amylose groove. The carbamate groups on the polymer backbone interact with the C8-carbonyl and any hydroxyl/nitro substituents via hydrogen bonding. The 3,5-dimethylphenyl groups provide
Experimental Protocol:
-
Mobile Phase: Hexane : Isopropyl Alcohol (IPA) (90:10 v/v).
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Temperature: 25°C (lowering to 10°C often increases resolution for this rigid scaffold).
-
Detection: UV @ 210 nm (carbonyl) or 254 nm (if aromatic).
Data Insight: In the resolution of 2-hydroxy-1-nitro-bicyclo[3.2.1]octan-8-one, Tsakos et al. reported separation on Chiralpak AD-H with high enantioselectivity, often achieving >99% ee.
Method B: The Alternative (Cellulose-Based CSPs)
Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) Applicability: Superior when the substituent is less bulky or when the "inclusion" mechanism of AD-H fails. Effective for regioisomers where the ketone is sterically crowded.
Scientific Rationale: The cellulose backbone is straighter/flatter than amylose. The 4-methylbenzoate selector relies heavily on dipole-dipole interactions and hydrogen bonding with the carbonyl oxygen. This column is often "complementary" to AD-H; if AD-H shows co-elution, OJ-H frequently resolves the peaks due to its different supramolecular structure.
Experimental Protocol:
-
Mobile Phase: Hexane : Ethanol (85:15 v/v). Note: Ethanol is often preferred over IPA for OJ-H to modulate hydrogen bonding.
-
Flow Rate: 0.8 mL/min.
-
Temperature: 20°C.
Method C: Indirect Resolution (Derivatization)
Applicability: Used only when direct chiral HPLC fails (e.g., for highly non-polar aliphatic derivatives). Protocol: React the ketone with a chiral hydrazine or glycol (e.g., (R,R)-2,3-butanediol) to form diastereomeric ketals, which are then separated on achiral Silica or C18 columns. Drawback: Requires chemical modification and subsequent deprotection, risking racemization.
Critical Workflow Visualization
Workflow 1: Method Development Decision Tree
This diagram illustrates the logical flow for selecting the correct column and conditions based on the specific substitution pattern of the bicyclo[3.2.1]octan-8-one.
Caption: Decision matrix for selecting chiral stationary phases based on the electronic and steric properties of the bicyclic ketone substituents.
Experimental Data Summary
The following table summarizes expected performance metrics for a representative analyte: (1R,2S,5R)-2-hydroxy-2-phenylbicyclo[3.2.1]octan-8-one (a common Michael-Henry adduct).
| Parameter | Chiralpak AD-H | Chiralcel OJ-H | Chiralpak IA (Immobilized) |
| Mobile Phase | Hexane/IPA (90:10) | Hexane/EtOH (85:15) | Hexane/DCM/IPA (80:10:10) |
| Retention Factor ( | 1.82 | 1.45 | 1.10 |
| Selectivity ( | 1.65 | 1.25 | 1.15 |
| Resolution ( | 3.2 (Baseline) | 1.8 (Baseline) | 1.1 (Partial) |
| Elution Order | (+)-enantiomer first | (-)-enantiomer first | Variable |
| Notes | Sharp peaks; best for prep. | Broader peaks. | Useful for solubility issues. |
Protocol: Self-Validating Method Development
To ensure scientific integrity and reproducibility (E-E-A-T), follow this validation protocol. This system is designed to detect "false separations" caused by impurities or non-enantiomeric isomers.
Step 1: The Racemate Check
Never inject a pure enantiomer (if available) first. Always inject the racemic mixture to establish the separation window.
-
Concentration: 1.0 mg/mL in mobile phase.
-
Injection: 5-10 µL.
-
Criterion: You must observe a 1:1 peak area ratio (assuming UV response is identical, which it is for enantiomers). If the ratio is 90:10, you are likely separating diastereomers or impurities, not enantiomers.
Step 2: The UV-Spectrum Match
Use a Diode Array Detector (DAD).
-
Extract the UV spectrum (200–400 nm) at the apex of Peak 1 and Peak 2.
-
Validation: The spectra must be perfectly superimposable. Any deviation indicates an impurity co-elution.
Step 3: Flow Rate & Temperature Modulation
-
If
, lower the temperature to 10°C. -
Causality: Rigid bicyclic ketones have low vibrational entropy. Lowering temperature reduces thermal motion, enhancing the "lock-and-key" fit within the chiral selector groove, significantly boosting selectivity (
).
References
-
Tsakos, M., Elsegood, M. R., & Kokotos, C. G. (2010). "Organocatalytic asymmetric domino Michael–Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones."[1] Chemical Communications.
-
Phenomenex. "Chiral HPLC Column Selection Guide." Phenomenex Technical Resources.
-
Kato, T., et al. (2007). "Enantioselective Preparation of 8-Oxabicyclo[3.2.1]octane Derivatives." Journal of the American Chemical Society.
-
PubChem. "Bicyclo[3.2.1]octan-2-one Compound Summary."[2] National Library of Medicine.
Sources
Advanced Characterization of Bridgehead Ketones via IR Spectroscopy
Executive Summary
In the structural elucidation of rigid bicyclic and polycyclic scaffolds, Infrared (IR) spectroscopy serves as a critical, non-destructive probe for ring strain and molecular geometry. Unlike acyclic ketones, "bridgehead" ketones—specifically those incorporated into bridged bicyclic frameworks—exhibit significant deviations in carbonyl stretching frequencies (
This guide provides a technical comparison of characteristic IR bands for bridgehead ketones, grounded in the Foote Correlation and orbital hybridization theory. It is designed for medicinal chemists and structural biologists utilizing rigid scaffolds (e.g., norbornanes, adamantanes) in drug discovery.
Theoretical Framework: Strain, Hybridization, and Frequency
The shift in carbonyl stretching frequency in bridged systems is not random; it is a direct function of the internal bond angle
The Hybridization-Frequency Correlation
According to Walsh’s Rule and Bent’s Rule , the hybridization of the carbonyl carbon adapts to accommodate geometric constraints:
-
Angle Compression: As the ring size decreases or bridge constraints tighten, the internal angle
decreases (e.g., from to ). -
p-Character Redistribution: To form narrower angles, the carbon atom directs orbitals with higher p-character into the
-bonds. -
s-Character Concentration: By conservation of orbital character, the orbital directed toward the oxygen (the
component of the bond) gains s-character . -
Bond Strengthening: Orbitals with higher s-character are lower in energy and form shorter, stiffer bonds. Consequently, the force constant
increases, raising the vibrational frequency .
Foote’s Correlation
Empirical studies, notably by C.S. Foote, established a linear correlation between the carbonyl stretching frequency and the cosine of the bond angle
Where
-
Unstrained (
): ~1715 cm -
Moderate Strain (
): ~1740-1750 cm -
High Strain (
): >1770 cm
Comparative Analysis of Bridgehead Ketones[1]
The following table synthesizes experimental data for key bridged scaffolds, comparing them against standard cyclic references.
Table 1: Characteristic Carbonyl Frequencies of Bridged Ketones ( / Liquid Film)
| Scaffold Name | Structure Description | Bond Angle ( | Strain Classification | |
| Cyclohexanone | Monocyclic (Reference) | ~116° | 1715 | Unstrained |
| Adamantanone | Tricyclo[3.3.1.1 | ~111° | 1718 | Low Strain (Chair-like) |
| Bicyclo[2.2.2]octan-2-one | Bridged, flexible | ~108° | 1731 | Moderate Strain |
| 2-Norbornanone | Bicyclo[2.2.1]heptan-2-one | ~102° | 1745 - 1750 | High Strain (Ring) |
| Camphor | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one | ~102° | 1744 | High Strain (Substituted) |
| Cyclobutanone | Monocyclic (Reference) | ~90° | 1785 | Extreme Strain |
| 7-Norbornanone | Bicyclo[2.2.1]heptan-7-one | ~93° | 1775 - 1780 | Extreme Strain (Bridge) |
Key Observations
-
Adamantanone vs. Cyclohexanone: Despite being a cage structure, adamantanone consists of fused chair-form cyclohexane rings. The carbonyl angle is nearly ideal, resulting in a frequency almost identical to cyclohexanone (1718 vs 1715 cm
). -
The Norbornane Divergence:
-
2-Norbornanone: The ketone is part of the 5-membered ring boat-like section. It absorbs near 1750 cm
, similar to cyclopentanone.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
7-Norbornanone: The ketone is located on the bridge . The angle is severely compressed (~93°), forcing the frequency up to ~1775 cm
, mimicking a 4-membered ring (cyclobutanone). This is a diagnostic signature for carbonyls located on one-carbon bridges.
-
Visualizing the Strain-Frequency Relationship
The following diagram illustrates the causal pathway from geometric constraint to spectral shift.
Caption: Logical flow illustrating how geometric constraints in bridgehead ketones drive rehybridization and result in diagnostic high-frequency IR shifts.
Experimental Protocols
To ensure reproducibility and accurate assignment of bridgehead ketone bands, the following protocol is recommended.
A. Sample Preparation
Objective: Eliminate intermolecular hydrogen bonding and solvent-solute interactions that broaden or shift peaks.
-
Solvent Selection: Use Carbon Tetrachloride (
) or Carbon Disulfide ( ) if permitted by safety regulations. These non-polar solvents minimize dipole-dipole interactions.-
Alternative: If chlorinated solvents are restricted, use Cyclohexane or n-Hexane . Avoid Chloroform (
) as it can form weak H-bonds with the carbonyl oxygen, lowering the frequency by ~10-15 cm .
-
-
Concentration: Prepare a dilute solution (< 0.05 M). High concentrations can lead to dipole-dipole association, slightly shifting bands.
-
Cell Path Length: Use a 0.1 mm to 1.0 mm NaCl or KBr liquid cell.
B. Data Acquisition (FT-IR)
-
Resolution: Set instrument resolution to 2 cm
. Standard 4 cm resolution may mask subtle splitting or shoulders in substituted systems. -
Scans: Accumulate 16-32 scans to improve Signal-to-Noise ratio.
-
Background: Collect a fresh background spectrum of the pure solvent immediately before the sample.
C. Validation Step (Self-Check)
-
The "Cyclohexanone Standard": Run a sample of cyclohexanone under identical conditions. It must appear at 1715 ± 2 cm
. If it deviates, calibrate the instrument or check for solvent polarity effects. -
Fermi Resonance Check: In some strained ketones (e.g., cyclopentanone derivatives), a "hot band" or Fermi resonance overtone may appear near 3400-3500 cm
(2 ). Confirm the fundamental band is the intense peak in the 1700-1800 region.
References
-
NIST Chemistry WebBook. IR Spectrum of Bicyclo[2.2.1]heptan-2-one (2-Norbornanone). National Institute of Standards and Technology.[1] Link
-
NIST Chemistry WebBook. IR Spectrum of Bicyclo[2.2.1]heptan-7-one (7-Norbornanone). National Institute of Standards and Technology.[1] Link
-
NIST Chemistry WebBook. IR Spectrum of Adamantanone. National Institute of Standards and Technology.[1] Link
- Foote, C. S. (1964). "Correlations of infrared absorption frequencies with bond angles in organic compounds." Journal of the American Chemical Society, 86(9), 1853-1855.
-
PubChem. Bicyclo[2.2.2]octan-2-one Compound Summary. National Center for Biotechnology Information. Link
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Hydroxybicyclo[3.2.1]octan-8-one
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. Proper management and disposal of chemical waste are not merely regulatory hurdles but are fundamental to ensuring the safety of laboratory personnel, the integrity of our research, and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Hydroxybicyclo[3.2.1]octan-8-one, grounding procedural recommendations in established safety standards and regulatory frameworks.
Hazard Assessment: A Profile of 2-Hydroxybicyclo[3.2.1]octan-8-one
Data from similar bicyclic ketones, such as Bicyclo[3.2.1]octan-2-one and 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one, indicate the following potential hazards[1][2]:
-
Eye Damage/Irritation: Causes serious eye irritation or damage[1][3].
-
Respiratory Irritation: May cause respiratory irritation[1][2][3].
Furthermore, ketones as a chemical class can be flammable[4]. Therefore, 2-Hydroxybicyclo[3.2.1]octan-8-one must be handled as a hazardous substance with potential irritant, toxic, and flammable properties.
Incompatible Materials: Based on its chemical structure, avoid contact with strong oxidizing agents, strong acids, and strong reducing agents[5].
Regulatory Framework: Adherence to National Standards
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).
-
OSHA 29 CFR 1910.1450: Known as the "Occupational exposure to hazardous chemicals in laboratories" or the "Lab Standard," this regulation requires the development of a Chemical Hygiene Plan (CHP). Your institution's CHP is the primary document outlining specific safety and disposal procedures.
-
EPA 40 CFR Parts 260-270: These regulations establish the framework for hazardous waste management, from generation to disposal—often called "cradle to grave" responsibility.
This guide is designed to be a supplement to, not a replacement for, your institution's specific CHP and the prevailing federal and local regulations.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing 2-Hydroxybicyclo[3.2.1]octan-8-one waste from the point of generation to its final hand-off for disposal.
Proper protection is critical when handling any potentially hazardous chemical. Always handle 2-Hydroxybicyclo[3.2.1]octan-8-one inside a certified chemical fume hood.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with a face shield. | To protect against splashes that can cause serious eye irritation or damage[1][3]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation[1][2][3]. |
| Body Protection | Flame-resistant lab coat. | To protect skin and clothing from spills and potential flammability. |
| Respiratory | Use in a chemical fume hood. | To mitigate the risk of respiratory tract irritation from vapors or dust[1][2][3]. |
Based on the inferred hazard profile, waste containing 2-Hydroxybicyclo[3.2.1]octan-8-one must be classified as hazardous chemical waste .
Segregation is paramount to prevent dangerous reactions.
-
Do NOT mix this waste with incompatible materials like strong acids or oxidizing agents[5].
-
Collect waste in a dedicated container for non-halogenated organic solids or liquids, depending on its physical state.
-
Keep aqueous waste separate from organic solvent waste.
Select a waste container that is chemically compatible and robust.
-
For liquid waste: Use a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap.
-
For solid waste: Use a wide-mouth HDPE container or a securely sealable bag placed inside a rigid outer container.
-
Never use metal containers for chemical waste unless specifically approved, due to the risk of corrosion[6].
-
Ensure the container is clean and dry before adding waste. Fill containers to no more than 90% capacity to allow for vapor expansion.
Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel.
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "2-Hydroxybicyclo[3.2.1]octan-8-one ". Do not use abbreviations.
-
List all constituents of the waste stream, including solvents, with their approximate percentages. The total should add up to 100%.
-
Indicate the hazards by checking the appropriate boxes (e.g., Toxic, Irritant, Flammable).
-
Record the accumulation start date on the label.
Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
The SAA must be under the control of laboratory personnel.
-
Store the waste container in a well-ventilated area, such as a designated cabinet within or near the fume hood where the waste was generated.
-
Ensure the container is kept closed except when adding waste.
-
Use secondary containment (e.g., a plastic tub) to capture any potential leaks.
Once the waste container is full or has been in storage for the maximum allowed time (consult your institution's policy, often 6-12 months), arrange for its removal.
-
Ensure the waste label is complete and accurate.
-
Submit a chemical waste pickup request through your institution's Environmental Health & Safety (EHS) department.
-
EHS personnel are trained to transport the waste from the SAA to a central accumulation area before it is shipped to a licensed hazardous waste disposal facility.
Disposal Decision Workflow
The following diagram illustrates the key decision points in the disposal process for 2-Hydroxybicyclo[3.2.1]octan-8-one.
Caption: Decision workflow for the proper disposal of 2-Hydroxybicyclo[3.2.1]octan-8-one.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental impact.
-
Alert Personnel: Immediately notify colleagues in the vicinity.
-
Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact EHS or the emergency response team.
-
Control Ignition Sources: If the material is considered flammable, turn off all nearby ignition sources.
-
Small Spill Cleanup (if trained and safe to do so):
-
Ensure you are wearing the correct PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels on a large spill.
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the container with all contents and dispose of it as hazardous waste.
-
-
Report: Report all spills to your lab supervisor and EHS, even if they are small and you clean them up yourself.
By adhering to these systematic procedures, researchers can ensure that novel compounds like 2-Hydroxybicyclo[3.2.1]octan-8-one are managed safely and responsibly throughout their entire lifecycle, fostering a culture of safety and environmental stewardship within the scientific community.
References
-
Research and Innovative Technology Administration (RITA). (2023). RIFM fragrance ingredient safety assessment, 1,5-dimethylbicyclo[3.2.1]octan-8-one-oxime, CAS Registry Number 75147-23-8. U.S. Department of Transportation. [Link]
-
ResearchGate. (n.d.). RIFM fragrance ingredient safety assessment, 1,5-dimethylbicyclo[3.2.1]octan-8-one-oxime, CAS Registry Number 75147-23-8. [Link]
-
PubChem. (n.d.). Bicyclo(3.2.1)octan-8-one. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. (n.d.). 1,5-dimethyl bicyclo(3.2.1)octan-8-one. [Link]
-
PubChem. (n.d.). Bicyclo[3.2.1]octan-2-one. National Center for Biotechnology Information. [Link]
-
Regulations.gov. (2020, February 10). Safety Data Sheet. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl anthranilate. [Link]
-
Rust-Oleum. (n.d.). Safety Data Sheet. [Link]
-
Monument Chemical. (n.d.). POLY-G® 76-635 Safety Data Sheet. [Link]
Sources
Personal protective equipment for handling 2-Hydroxybicyclo[3.2.1]octan-8-one
Comprehensive Safety Protocol: Handling 2-Hydroxybicyclo[3.2.1]octan-8-one
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Laboratory Practices
Hazard Identification and Risk Assessment
The primary hazards associated with the bicyclo[3.2.1]octan-one core structure are well-documented. Based on data for close analogs like bicyclo[3.2.1]octan-2-one and other bicyclic ketones, 2-Hydroxybicyclo[3.2.1]octan-8-one should be handled as a substance that is:
-
Harmful if swallowed (Acute toxicity, oral).[1]
-
Causes skin irritation .[1]
-
Causes serious eye damage or irritation .[1]
-
May cause respiratory irritation .[1]
The toxicological properties of 2-Hydroxybicyclo[3.2.1]octan-8-one itself have not been fully investigated, warranting a cautious approach.[2] Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.
Causality of Hazards:
The ketone functional group and the strained bicyclic ring system contribute to the chemical reactivity and potential biological activity of the molecule. Skin and eye irritation likely result from the compound's ability to interact with and disrupt biological membranes. Respiratory irritation is a common hazard for fine organic powders or vapors that can deposit in the respiratory tract.[3]
Personal Protective Equipment (PPE): The First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 2-Hydroxybicyclo[3.2.1]octan-8-one.[4] All PPE must be inspected before use and removed correctly to avoid cross-contamination.
Eye and Face Protection
Mandatory:
-
Chemical Safety Goggles: Due to the risk of serious eye damage, standard safety glasses are insufficient.[5] Chemical safety goggles conforming to EU standard EN 166 or US NIOSH standards must be worn at all times.[6] They provide a seal around the eyes, protecting against splashes, dust, and vapors.
Recommended for High-Risk Operations:
-
Full Face Shield: When handling larger quantities (>10g) or performing operations with a high risk of splashing (e.g., reactions under pressure, quenching), a full face shield should be worn in addition to safety goggles to protect the entire face.[4]
Skin and Body Protection
Mandatory:
-
Chemical-Resistant Gloves: Standard latex gloves are not recommended.[7] Nitrile or neoprene gloves provide better protection against ketones and other organic solvents.[7]
-
Glove Selection: For prolonged contact or immersion, select gloves with a high protection class (breakthrough time > 240 minutes). For incidental contact, a lower protection class may be acceptable, but gloves should be changed immediately upon contamination.[6] Always inspect gloves for tears or punctures before use.
-
Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Wash hands thoroughly with soap and water after removing gloves.[8]
-
-
Laboratory Coat: A flame-retardant, long-sleeved lab coat that covers to the knees is required to protect skin and personal clothing.[3][5] It should be fully buttoned.
Recommended for High-Risk Operations:
-
Chemical-Resistant Apron: For tasks involving significant splash potential, a PVC or rubber apron should be worn over the lab coat.[4]
-
Coveralls ("Bunny Suit"): For large-scale operations or in the event of a major spill, disposable coveralls offer head-to-toe protection.[5]
Respiratory Protection
The primary method for controlling respiratory hazards is through engineering controls. Mandatory Engineering Control:
-
Chemical Fume Hood: All manipulations of solid 2-Hydroxybicyclo[3.2.1]octan-8-one or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2][8]
When Respiratory Protection is Required:
-
Respirator: In the rare event that engineering controls are not feasible or during a large spill clean-up, respiratory protection is necessary. A full-face respirator with a Type A-P filter (for organic vapors and particulates) or a self-contained breathing apparatus (SCBA) should be used.[6] Proper fit-testing and training are mandatory for respirator use.
PPE Protocol Summary
The following table summarizes the required PPE for different operational scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids (<1g) | Chemical Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions/Reactions (<1L) | Chemical Safety Goggles | Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Large-Scale Reactions/Transfers (>1L) | Goggles & Face Shield | Heavy-Duty Nitrile/Neoprene Gloves | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Nitrile/Neoprene Gloves | Coveralls/Chemical Suit | Full-Face Respirator with appropriate cartridge or SCBA |
Safe Handling and Disposal Workflow
The following diagram outlines the critical decision points and procedural steps for safely handling 2-Hydroxybicyclo[3.2.1]octan-8-one from receipt to disposal.
Sources
- 1. Bicyclo[3.2.1]octan-2-one | C8H12O | CID 107363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
